molecular formula C7H7ClN2O2 B1632323 Ethyl 6-chloropyrimidine-4-carboxylate CAS No. 51940-63-7

Ethyl 6-chloropyrimidine-4-carboxylate

Cat. No.: B1632323
CAS No.: 51940-63-7
M. Wt: 186.59 g/mol
InChI Key: DSNWMSGZYSQPTE-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNWMSGZYSQPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628140
Record name Ethyl 6-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51940-63-7
Record name Ethyl 6-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrimidine-4-carboxylate is a pivotal heterocyclic compound, playing a significant role as a building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its unique structural features, comprising a pyrimidine core functionalized with a chlorine atom and an ethyl carboxylate group, render it a versatile intermediate for medicinal chemists. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, process development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in experimental data and established scientific principles.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its fundamental molecular and physical properties. These characteristics are intrinsic to the molecule and dictate its behavior in various chemical and physical environments.

Molecular Identity
  • Molecular Formula: C₇H₇ClN₂O₂[1][2]

  • Molecular Weight: 186.59 g/mol [1][2]

  • CAS Number: 51940-63-7[1][2]

  • IUPAC Name: this compound[2]

The molecular structure, illustrated below, reveals the key functional groups that govern the compound's reactivity and physical behavior.

Caption: 2D structure of this compound.

Physical State and Appearance

At ambient temperature, this compound exists as a solid.[3] This observation is consistent with its relatively high molecular weight and the potential for intermolecular interactions.

Thermal Properties

The thermal behavior of a compound, specifically its melting and boiling points, provides critical insights into its purity, stability, and the strength of its intermolecular forces.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities. The experimentally determined melting point for this compound is in the range of 53-55 °C .

PropertyValueSource
Melting Point53 - 55 °CBLD Pharm

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a standard procedure in organic chemistry, often performed using a capillary melting point apparatus. This method is recognized for its accuracy and requirement for only a small amount of sample.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer.

  • Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the completion of melting. The range between these two temperatures is reported as the melting range.

The underlying principle of this technique is that the melting point represents the temperature at which the solid and liquid phases of the substance are in equilibrium. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the compound prep2 Finely powder the solid prep1->prep2 prep3 Pack into capillary tube prep2->prep3 meas1 Place in apparatus prep3->meas1 Sample ready meas2 Heat at a slow, controlled rate meas1->meas2 meas3 Observe for phase transition meas2->meas3 data1 Record onset of melting (T1) meas3->data1 First liquid appears data2 Record completion of melting (T2) meas3->data2 All solid disappears data1->data2 data3 Report melting range (T1-T2) data2->data3

Caption: Workflow for Melting Point Determination.

Boiling Point

Theoretical Consideration and Experimental Approach

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination is typically carried out under vacuum. The relationship between boiling point and pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if sufficient vapor pressure data is available.

Experimental Protocol: Boiling Point Determination (Distillation Method)

Should a boiling point determination be necessary, it would be conducted via vacuum distillation.

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure: The compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.

  • Data Collection: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. A qualitative and, where possible, quantitative understanding of solubility is essential.

While specific quantitative solubility data is not widely published, the molecular structure of this compound allows for predictions of its solubility in common laboratory solvents. The presence of the polar ester group and the nitrogen atoms in the pyrimidine ring suggests potential solubility in polar organic solvents. The chloro-substituted aromatic ring contributes to some nonpolar character.

Predicted Solubility:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Expected to be soluble due to the compound's polarity.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble.

  • Alcohols (e.g., Methanol, Ethanol): Expected to have moderate to good solubility.

  • Water: Predicted to have low solubility due to the overall hydrophobic nature of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach is employed to determine the qualitative solubility of a compound.

  • Solvent Selection: A range of solvents with varying polarities is chosen.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1 mL) of the solvent.

  • Observation: The mixture is vortexed or agitated at a controlled temperature. The dissolution of the solid is observed visually. If the solid dissolves, more solute is added incrementally until saturation is reached.

  • Classification: The solubility is typically classified as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble.

G start Start: Weigh Compound add_solvent Add Solvent (e.g., 0.1 mL) start->add_solvent agitate Vortex/Agitate add_solvent->agitate observe Observe for Dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved add_more Add More Compound dissolved->add_more Yes not_dissolved Partially or Not Dissolved dissolved->not_dissolved No add_more->agitate saturated Saturated Solution add_more->saturated Saturation Reached classify Classify Solubility saturated->classify not_dissolved->classify end End classify->end

Caption: General Workflow for Qualitative Solubility Testing.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and distinct signals for the protons on the pyrimidine ring. The exact chemical shifts are dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Bands in the 1250-1000 cm⁻¹ region.

  • C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

  • C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds, typically just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ester group.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound. While key experimental values for melting point are established, further investigation is warranted to definitively determine its boiling point under reduced pressure and to quantify its solubility in a range of pharmaceutically relevant solvents. The provided spectroscopic information, based on established principles and data from related compounds, serves as a robust framework for the characterization and quality control of this important synthetic intermediate. A comprehensive understanding of these physical properties is essential for leveraging the full potential of this compound in the advancement of pharmaceutical research and development.

References

The Synthetic Cornerstone: A Technical Guide to Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: Ethyl 6-chloropyrimidine-4-carboxylate (CAS No. 51940-63-7)

Abstract

This compound is a pivotal heterocyclic building block, instrumental in the landscape of modern medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilically susceptible chlorine atom and an ester moiety ripe for modification—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical attributes, a detailed protocol for its synthesis, an analysis of its reactivity with a focus on applications in drug discovery, particularly in the development of kinase inhibitors, and essential safety protocols. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical insights required to effectively harness the synthetic potential of this compound.

Core Compound Analysis

This compound is a solid at room temperature, typically appearing as a tan powder.[1] Its structural integrity is central to its synthetic utility. The pyrimidine core, an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNA) at the C6 position by the presence of the chlorine atom. The ethyl ester at the C4 position offers a secondary site for chemical elaboration, either through hydrolysis to the corresponding carboxylic acid or via transesterification.

Physicochemical & Spectroscopic Data

A comprehensive summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for reaction planning, characterization, and safety assessments.

PropertyValueSource(s)
CAS Number 51940-63-7[2]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Appearance Solid, Tan powder[1]
Purity Typically ≥95%[1][3]
Storage Temperature Refrigerator (2-8°C), sealed from moisture[3]
IUPAC Name This compound[2]
InChI InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3[2]
SMILES CCOC(=O)C1=CC(=NC=N1)Cl[2]
Spectroscopic Signature Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

    • An upfield triplet (3H) and a corresponding quartet (2H) are characteristic of the ethyl ester moiety.

    • Two downfield singlets would represent the two protons on the pyrimidine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands indicating the key functional groups.

    • A strong C=O stretch from the ester group is expected in the region of 1710-1750 cm⁻¹.

    • C-Cl stretching vibrations will appear in the fingerprint region.

    • C=N and C=C stretching vibrations from the pyrimidine ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.[4] Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or the entire ester group.[4]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most logically achieved through a two-step process starting from its 6-hydroxy precursor. This method ensures high purity and yield by leveraging well-established and reliable chemical transformations.

Synthesis_Workflow cluster_route1 Route 1: Chlorination then Esterification cluster_route2 Route 2: Esterification then Chlorination Precursor Ethyl 6-hydroxypyrimidine-4-carboxylate Chlorination_late Chlorination_late Precursor->Chlorination_late Chlorination Chlorination Chlorination (POCl3 or Oxalyl Chloride) Carboxylic_Acid 6-Chloropyrimidine-4-carboxylic acid Chlorination->Carboxylic_Acid Target This compound Esterification Esterification (Ethanol, Acid Catalyst) Esterification->Target Carboxylic_Acid->Esterification Hydroxy_Acid 6-Hydroxypyrimidine-4-carboxylic acid Hydroxy_Acid->Chlorination Esterification_early Esterification_early Hydroxy_Acid->Esterification_early Esterification Esterification_early->Precursor Chlorination_late->Target

Caption: Synthetic pathways to this compound.

Step 1: Synthesis of the Precursor, 6-Hydroxypyrimidine-4-carboxylic acid

The synthesis begins with the cyclocondensation reaction to form the pyrimidine ring.

  • Principle: This reaction builds the core pyrimidine structure from acyclic precursors.

  • Protocol:

    • Combine ethyl acetoacetate and urea in ethanol.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[4]

    • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to induce precipitation of the product.

    • Filter and wash the solid with cold ethanol to yield Ethyl 6-hydroxypyrimidine-4-carboxylate.[4]

    • Hydrolyze the ester to the carboxylic acid using standard aqueous base, followed by acidic workup.

Step 2: Chlorination of 6-Hydroxypyrimidine-4-carboxylic acid

The hydroxyl group is then converted to the chloro group, the key reactive site.

  • Principle: The tautomeric keto form of the hydroxypyrimidine is chlorinated using a strong chlorinating agent. This is a standard method for producing chloropyrimidines.[5]

  • Protocol:

    • Suspend 6-hydroxypyrimidine-4-carboxylic acid in a suitable solvent like ethyl acetate.

    • Slowly add oxalyl chloride (or alternatively, reflux in phosphorus oxychloride, POCl₃).[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.[6]

    • Heat the mixture to reflux for several hours until the starting material is consumed.[6]

    • Carefully remove the excess chlorinating agent under reduced pressure.

    • The resulting crude 6-chloropyrimidine-4-carboxylic acid can be carried forward.[6]

Step 3: Esterification to Yield the Final Product

The final step is the formation of the ethyl ester.

  • Principle: A classic Fischer esterification provides a straightforward method to the desired product.

  • Protocol:

    • Dissolve the crude 6-chloropyrimidine-4-carboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]

    • Heat the solution at reflux for several hours.[7]

    • After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

The synthetic value of this compound lies in the predictable reactivity of its chloro substituent, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram cluster_reactions Key Synthetic Transformations Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Amines, Alkoxides, Thiols Suzuki Suzuki-Miyaura Cross-Coupling Target->Suzuki Aryl/Heteroaryl Boronic Acids Aminated_Pyrimidines Aminated_Pyrimidines SNAr->Aminated_Pyrimidines 6-Amino/Alkoxy/Thio- pyrimidine Derivatives Arylated_Pyrimidines Arylated_Pyrimidines Suzuki->Arylated_Pyrimidines 6-Aryl/Heteroaryl- pyrimidine Derivatives

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring makes the C6-chloro substituent an excellent leaving group for SNA reactions.

  • Causality: The two nitrogen atoms in the pyrimidine ring withdraw electron density, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the substitution reaction facile with a variety of nucleophiles.

  • Applications: This reaction is widely used to introduce amines, alkoxides, and thiolates at the C6 position, rapidly building molecular diversity. The resulting 6-aminopyrimidines are particularly prevalent in kinase inhibitor scaffolds.

  • Generalized Protocol for Amination:

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, Dioxane, or tert-butanol).

    • Add the desired primary or secondary amine (1-2 equivalents).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

    • Heat the reaction mixture (typically 80-120°C) until the starting material is consumed.

    • Perform an aqueous workup and purify the product by chromatography.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and chloropyrimidines are effective substrates with modern catalyst systems.

  • Causality: A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, a new C-C bond is formed, and the catalyst is regenerated.

  • Applications: This reaction is paramount for installing aryl or heteroaryl groups at the C6 position, a key structural modification in many kinase inhibitors to probe hydrophobic pockets and establish critical binding interactions.

  • Generalized Protocol for Suzuki-Miyaura Coupling:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

    • Add an anhydrous solvent system (e.g., Dioxane/water, Toluene, or DMF).

    • Heat the mixture (typically 80-120°C) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application Focus: Kinase Inhibitor Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7] This is due to its bioisosteric resemblance to the adenine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases.

Kinase_Inhibition cluster_binding Mechanism of Competitive Inhibition ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds & Phosphorylates Substrate Substrate_P Substrate_P Kinase->Substrate_P Phosphorylation (Blocked by Inhibitor) Pyrimidine Pyrimidine-Based Inhibitor Pyrimidine->Kinase Competitively Binds, Forms H-Bonds

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

This compound is a starting point for creating libraries of compounds to explore the SAR of a given kinase target.

  • The Hinge-Binding Motif: The nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors that mimic the interaction of adenine with the "hinge region" of the kinase ATP-binding pocket.

  • The Role of C6 Substituents: The C6 position, functionalized via reactions described above, extends into the solvent-exposed region or deeper into hydrophobic pockets of the active site. Varying the substituent at this position (e.g., with different aryl groups via Suzuki coupling) allows for the fine-tuning of potency and selectivity.

  • The Role of C4 Substituents: The ester at the C4 position can be hydrolyzed to the carboxylic acid or converted to various amides. These modifications can introduce additional hydrogen bond donors or acceptors, or charged groups to interact with residues near the ribose-binding pocket, further enhancing binding affinity and influencing pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is imperative.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

    • Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[4]

Conclusion

This compound, CAS 51940-63-7, is more than a mere chemical intermediate; it is a strategic tool for the rational design and synthesis of novel therapeutic agents. Its well-defined reactivity, particularly at the C6 position, provides a reliable entry point for generating diverse libraries of pyrimidine derivatives. Understanding its synthesis, reactivity, and the role of the pyrimidine core in biological systems empowers researchers to accelerate drug discovery programs, especially in the highly competitive field of kinase inhibitor development. This guide has sought to provide the essential, in-depth technical knowledge required to fully exploit the potential of this valuable synthetic building block.

References

A Technical Guide to Ethyl 6-Chloropyrimidine-4-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 6-chloropyrimidine-4-carboxylate. We will delve into its core physicochemical properties, its strategic importance as a synthetic intermediate, exemplary reaction protocols, and its role in the development of novel therapeutics. The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant drugs, and understanding the utility of functionalized pyrimidines like this one is critical for innovation.[1]

Core Molecular Profile

This compound is a bifunctional heterocyclic compound that serves as a versatile building block in organic synthesis. Its molecular structure features a pyrimidine ring substituted with a chlorine atom at the 6-position and an ethyl carboxylate group at the 4-position. These two functional groups are the primary reactive handles that medicinal chemists exploit for molecular elaboration.

The fundamental molecular details and key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.59 g/mol [2]
CAS Number 51940-63-7[2][3]
IUPAC Name This compound[2]
Physical Form Solid[3]
Density 1.311 ± 0.06 g/cm³ (Predicted)[4]
XLogP3 1.7[2]
Polar Surface Area 52.1 Ų[2]

Strategic Value as a Synthetic Building Block

The utility of this compound stems from the differential reactivity of its two functional groups. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the ethyl ester at the C4 position can undergo hydrolysis, amidation, or reduction. This orthogonality allows for sequential and controlled modifications, making it a highly valuable intermediate.

The chlorine atom is particularly important. As an electron-withdrawing group, it activates the pyrimidine ring for nucleophilic attack. This position is commonly targeted for displacement by amines, thiols, or alcohols to install diverse side chains, a common strategy in library synthesis for hit-to-lead optimization.[5]

main This compound sub_amine Nucleophilic Substitution (SₙAr) at C6 (e.g., with R-NH₂) main->sub_amine Primary Reactive Site mod_ester Ester Modification at C4 (e.g., Hydrolysis, Amidation) main->mod_ester Secondary Reactive Site prod_amine 6-Amino-pyrimidine Derivatives sub_amine->prod_amine prod_ester Pyrimidine-4-carboxylic Acids or Amides mod_ester->prod_ester G start 1. Reagent Combination reaction 2. Heating & Reaction Monitoring (e.g., 80-100 °C, TLC/LC-MS) start->reaction Inert Atmosphere workup 3. Aqueous Workup (Quench, Extract, Wash) reaction->workup Cool to RT purify 4. Drying & Concentration workup->purify end 5. Purification (e.g., Column Chromatography) purify->end

References

Ethyl 6-chloropyrimidine-4-carboxylate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Core Compound Identification

IUPAC Name: ethyl 6-chloropyrimidine-4-carboxylate[1]

Chemical Structure:

Figure 1: Structure of this compound.

Molecular Formula: C₇H₇ClN₂O₂[1][2]

Molecular Weight: 186.59 g/mol [1][2]

CAS Number: 51940-63-7[1][2]

II. Physicochemical and Safety Data

This section provides essential data for laboratory handling, reaction setup, and safety considerations.

PropertyValueReference
Physical Form Solid[3]
Melting Point 45-49 °C
Purity Typically ≥95-97%[3][4]
Solubility Soluble in common organic solvents
Storage Refrigerator, under inert atmosphere[3][5]

Safety Profile:

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]

III. Synthesis and Mechanism

This compound is a key intermediate, and its synthesis is a well-established process in organic chemistry.

III.A. Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process involving the formation of a hydroxypyrimidine intermediate, followed by chlorination.

synthesis_workflow start Starting Materials (e.g., Diethyl malonate, Formamide) intermediate Ethyl 6-hydroxypyrimidine-4-carboxylate start->intermediate Cyclocondensation chlorination Chlorination (POCl₃, Amine base) intermediate->chlorination product This compound chlorination->product

Figure 2: Synthetic workflow for this compound.

III.B. Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

This step involves the condensation of diethyl malonate and formamide in the presence of a base to form the pyrimidine ring.

Step 2: Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate

Materials:

  • Ethyl 6-hydroxypyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Tertiary amine (e.g., triethylamine, N,N-dimethylcyclohexylamine)[6]

  • Anhydrous, non-protic solvent (e.g., toluene, acetonitrile)

Protocol:

  • To a stirred solution of ethyl 6-hydroxypyrimidine-4-carboxylate in an anhydrous solvent, add the tertiary amine.

  • Slowly add phosphorus oxychloride to the mixture at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it over ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The hydroxyl group of the pyrimidine ring is converted into a better leaving group by reaction with phosphorus oxychloride. The chloride ion then acts as a nucleophile to displace this group, yielding the desired 6-chloro derivative. The tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

IV. Applications in Drug Development

This compound is a versatile building block in medicinal chemistry, primarily due to the reactivity of the C6-chloro substituent, which allows for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr).

IV.A. Role as a Chemical Intermediate

The pyrimidine core is a common scaffold in many biologically active compounds. The chloro and ester groups on this compound provide two orthogonal points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

IV.B. Synthesis of Kinase Inhibitors and Other Therapeutics

A prominent application of this compound is in the synthesis of kinase inhibitors. The pyrimidine ring can mimic the purine core of ATP, and the substituents at the 4- and 6-positions can be tailored to achieve specific interactions with the target kinase.

Illustrative Reaction Scheme:

sn_ar_reaction start This compound product Substituted Pyrimidine Derivative start->product Nucleophilic Aromatic Substitution (SNAr) nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->product

Figure 3: General scheme for the functionalization of this compound.

This reactivity has been exploited in the synthesis of inhibitors for various kinases implicated in cancer and other diseases. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a key interaction point with the target protein.

V. Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and commercial availability make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reaction scope is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

VI. References

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 6-Chloropyrimidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Solubility of Ethyl 6-chloropyrimidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility of Ethyl 6-chloropyrimidine-4-carboxylate in various organic solvents. As a key intermediate in the synthesis of numerous pharmacologically active compounds, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a predictive solubility profile in a range of common organic solvents.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₇H₇ClN₂O₂[1]. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules[2]. The solubility of this solid compound is a crucial physicochemical parameter that influences its handling, reactivity, and bioavailability in downstream applications[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[4]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves the overcoming of two main energy barriers:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

A compound's solubility is favored when the solvation energy is comparable to or greater than the crystal lattice energy. The solubility of pyrimidine derivatives has been shown to increase with temperature, indicating an endothermic dissolution process in many cases[2][5].

The structural features of this compound— a polar pyrimidine ring, a chloro substituent, and an ethyl ester group—suggest a molecule with moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, influencing its interaction with protic solvents[6].

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityJustification
Methanol Polar ProticHighThe polar nature of methanol and its ability to act as a hydrogen bond donor will facilitate strong interactions with the nitrogen and oxygen atoms of the solute. Studies on other pyrimidine derivatives show good solubility in methanol[2].
Ethanol Polar ProticModerate to HighSimilar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility.
Isopropanol Polar ProticModerateThe increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce solubility.
N,N-Dimethylformamide (DMF) Polar AproticHighDMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate the polar regions of the molecule. Pyrimidine derivatives often exhibit high solubility in DMF[5].
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is another powerful polar aprotic solvent that is expected to be an excellent solvent for this compound.
Acetonitrile Polar AproticModerateAcetonitrile is less polar than DMF and DMSO, which may lead to moderate solubility.
Ethyl Acetate Moderately Polar AproticModerateThe ester functionality of ethyl acetate can interact with the solute, but its overall lower polarity compared to DMF or DMSO suggests moderate solubility.
Dichloromethane (DCM) NonpolarLow to ModerateDCM has a moderate dipole moment and can dissolve moderately polar compounds.
Toluene NonpolarLowAs a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of the molecule, leading to low solubility.
Hexane NonpolarVery LowHexane is a nonpolar aliphatic solvent and is expected to be a very poor solvent for this compound.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[8]. This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach a saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Add known volume of organic solvent prep_solvent->prep_vial equilibration Incubate at a constant temperature with agitation (e.g., 24-48 hours) prep_vial->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through a 0.45 µm syringe filter centrifugation->filtration dilution Dilute the filtrate with mobile phase filtration->dilution hplc Analyze by HPLC-UV dilution->hplc quantification Quantify against a calibration curve hplc->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[9]. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC-UV at an appropriate wavelength.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements, and it is crucial to control them to obtain reliable data[10].

influencing_factors solubility Accurate Solubility Measurement temp Temperature Control solubility->temp time Equilibration Time solubility->time purity Compound and Solvent Purity solubility->purity separation Phase Separation Technique solubility->separation analysis Analytical Method Validation solubility->analysis

Caption: Key Factors for Accurate Solubility Data.

  • Temperature: Solubility is temperature-dependent, so precise temperature control during equilibration is essential[6][10].

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

  • Purity of Compound and Solvent: Impurities can affect the solubility of the compound[9].

  • Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

  • Analytical Method: The HPLC method should be validated for linearity, accuracy, and precision.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is pending, the predictive solubility profile, based on the behavior of analogous compounds, offers valuable guidance for solvent selection in synthetic and formulation processes. The detailed experimental protocol for thermodynamic solubility determination provides a robust methodology for obtaining accurate and reliable data, which is fundamental for the successful development of new chemical entities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 6-chloropyrimidine-4-carboxylate

Introduction

This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine derivative with significant potential in the synthesis of novel therapeutic agents. The pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer and antiviral drugs[1]. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of downstream compounds in drug discovery and development pipelines. This guide provides an in-depth analysis of its structural features through ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~9.2Singlet1H-
H-5~7.8Singlet1H-
-OCH₂CH₃~4.5Quartet2H~7.1
-OCH₂CH₃~1.4Triplet3H~7.1
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2 and H-5): The protons on the pyrimidine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms and the chloro and carboxylate substituents. H-2 is anticipated to be the most downfield proton due to its proximity to two nitrogen atoms. H-5 will also be significantly downfield.

  • Ethyl Ester Protons: The methylene protons (-OCH₂-) of the ethyl group are adjacent to an oxygen atom, resulting in a downfield chemical shift, and they appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) are further upfield and appear as a triplet due to coupling with the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~163
C-6~162
C-4~160
C-2~158
C-5~122
-OCH₂CH₃~63
-OCH₂CH₃~14
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have chemical shifts in the aromatic region. The carbons bonded to electronegative atoms (C-2, C-4, and C-6) will be further downfield. Specifically, C-6, being attached to a chlorine atom, and C-4, attached to the ester group, are expected to be significantly deshielded.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is shifted downfield due to its attachment to the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic chloro-pyrimidine ring.

Predicted IR Spectral Data
Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester) Stretch~1730
C-O (Ester) Stretch~1250
C=N (Pyrimidine) Stretch~1570
C-Cl Stretch~750
Aromatic C-H Stretch~3100
Aliphatic C-H Stretch~2980
Interpretation of the IR Spectrum
  • Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.

  • C-O Stretch: The C-O stretching of the ester will appear in the fingerprint region, typically around 1250 cm⁻¹.

  • Pyrimidine Ring Vibrations: The C=N stretching vibrations of the pyrimidine ring are expected in the region of 1570 cm⁻¹.

  • C-Cl Stretch: The presence of the chloro group is confirmed by an absorption band in the lower frequency region, around 750 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed at slightly higher wavenumbers (~3100 cm⁻¹) than the aliphatic C-H stretching vibrations of the ethyl group (~2980 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 186 (corresponding to C₇H₇³⁵ClN₂O₂) and m/z = 188 (corresponding to C₇H₇³⁷ClN₂O₂ in an approximate 3:1 ratio).

  • Major Fragments:

    • m/z = 141: Loss of the ethoxy group (-OCH₂CH₃)

    • m/z = 113: Loss of the entire ester group (-COOCH₂CH₃)

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the chlorine isotope (³⁷Cl). The fragmentation pattern will likely involve the loss of the ethoxy radical to give a fragment at m/z 141, followed by the loss of a carbonyl group. Another significant fragmentation pathway could be the loss of the entire ethyl carboxylate group.

G M [M]⁺˙ m/z = 186/188 F1 [M - OCH₂CH₃]⁺ m/z = 141/143 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 113/115 M->F2 - COOCH₂CH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive structural characterization of this important synthetic intermediate. The predicted and interpreted data in this guide serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development, enabling confident identification and quality control of this compound in their synthetic endeavors.

References

Ethyl 6-chloropyrimidine-4-carboxylate: A Technical Guide to Chemical Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrimidine-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, adorned with a reactive chlorine atom and an ethyl ester group, provides a scaffold ripe for chemical modification. This unique structural arrangement makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other functional organic materials.[1] A comprehensive understanding of its chemical stability and reactivity is paramount for its effective utilization in research and development. This guide provides a detailed exploration of these properties, offering insights into its handling, storage, and synthetic applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in chemical reactions.

PropertyValueSource
CAS Number 51940-63-7[2]
Molecular Formula C₇H₇ClN₂O₂[2][3]
Molecular Weight 186.59 g/mol [2]
Appearance Solid
Purity Typically ≥97%
Density 1.311 ± 0.06 g/cm³ (Predicted)[3]
XLogP3 1.7[2][3]
PSA (Polar Surface Area) 52.1 Ų[2][3]

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Storage Recommendations:

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is in a refrigerator. It is also advised to store it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent unwanted reactions.[3][4] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis of the ester group.[4] Therefore, storage in a desiccated environment is beneficial.

Handling Precautions:

When handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[3][5] Standard personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, should be worn to avoid contact with skin and eyes.[3][5] Measures should be taken to prevent the formation of dust and aerosols.[3] For safe laboratory practice, it is recommended to wash hands thoroughly after handling and to not eat, drink, or smoke in the work area.[5]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing effects of the chlorine atom and the ethyl carboxylate group. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 6-position is a good leaving group, making this position the primary site for nucleophilic aromatic substitution reactions. This is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups.

Reaction with Amines: The chlorine atom can be readily displaced by primary and secondary amines to form 6-amino-pyrimidine derivatives. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[6]

Reaction with Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding 6-alkoxy or 6-aryloxy pyrimidine derivatives.[7]

Reaction with Thiolates: Thiolates, such as sodium thiophenoxide, can displace the chlorine to yield 6-thioether pyrimidines.[7]

The general mechanism for these substitutions is depicted below:

Hydrolysis_Workflow start This compound acid_hydrolysis Acidic Hydrolysis (e.g., aq. HCl, heat) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., aq. NaOH, heat) start->base_hydrolysis acid_product 6-Chloropyrimidine-4-carboxylic acid acid_hydrolysis->acid_product base_product Sodium 6-chloropyrimidine-4-carboxylate base_hydrolysis->base_product acidification Acidification (e.g., HCl) base_product->acidification acidification->acid_product

References

The Multifaceted Biological Activities of Pyrimidine Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring molecular framework that exhibits binding affinity for a diverse range of biological targets. When functionalized with a carboxylate group, the resulting pyrimidine carboxylate derivatives unlock a vast chemical space, giving rise to a plethora of molecules with significant therapeutic potential. These derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]

This technical guide provides an in-depth exploration of the core biological activities of pyrimidine carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document will delve into the molecular mechanisms of action, present quantitative biological data, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a comprehensive understanding of why certain experimental choices are made, thereby fostering a self-validating system of scientific inquiry.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The relentless and uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrimidine carboxylate derivatives have emerged as potent anticancer agents by strategically targeting key enzymes that fuel this malignant growth.[5][6][7]

A. Mechanism of Action: Inhibition of Key Kinases and Enzymes

A primary strategy employed by anticancer pyrimidine carboxylates is the inhibition of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family, and enzymes crucial for nucleotide synthesis, such as Dihydrofolate Reductase (DHFR).

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[8][9] Mutations or overexpression of EGFR can lead to its constitutive activation, a hallmark of many cancers.[10] Pyrimidine carboxylate derivatives can act as competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[9][11] This blockade effectively halts the pro-proliferative signals at their source.

    graph EGFR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    // Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#F1F3F4"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Carboxylate\nInhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Activates"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3; PIP3 -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> Dimerization [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; }

    Caption: EGFR Signaling Pathway and Inhibition.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[12][13] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA.[14] By inhibiting DHFR, pyrimidine carboxylate derivatives deplete the cellular pool of tetrahydrofolate, thereby arresting DNA synthesis and leading to the death of rapidly dividing cancer cells.[13]

    graph DHFR_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    // Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Nucleotide_Synthesis [label="Purine & Thymidylate\nSynthesis", fillcolor="#F1F3F4"]; DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Carboxylate\nInhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges DHF -> DHFR; DHFR -> THF [label="NADPH -> NADP+"]; THF -> Nucleotide_Synthesis [label="Essential Cofactor"]; Nucleotide_Synthesis -> DNA_Synthesis; Inhibitor -> DHFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

    Caption: DHFR Inhibition and its Impact on DNA Synthesis.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrimidine carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)96.25[7]
Pyrazolo[3,4-d]pyrimidineHela (Cervical Cancer)74.8[7]
Pyrazolo[3,4-d]pyrimidineCaco-2 (Colorectal Adenocarcinoma)76.92[7]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Carcinoma)148[7]
Thiazolo[4,5-d]pyrimidineC32 (Amelanotic Melanoma)24.4[6]
Thiazolo[4,5-d]pyrimidineA375 (Melanotic Melanoma)24.4[6]
PyrimidopyrimidineHCT-116 (Colorectal Carcinoma)Varies[4]
PyrimidopyrimidineMCF-7 (Breast Cancer)Varies[4]
PyrimidopyrimidineHEPG-2 (Hepatocellular Carcinoma)Varies[4]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[16]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine carboxylate derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

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Caption: Workflow of the MTT Assay for Cytotoxicity.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine carboxylate derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][17]

A. Mechanism of Action

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms, such as nucleotide biosynthesis and cell wall integrity. The inhibition of bacterial DHFR is a well-established mechanism for some pyrimidine-based antibiotics.[3]

B. Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidineStaphylococcus aureus0.48 - 3.91[17]
Pyrido[2,3-d]pyrimidineEscherichia coli0.48 - 3.91[17]
Pyrido[2,3-d]pyrimidineBacillus subtilisVaries[3]
Pyrido[2,3-d]pyrimidineCandida albicansVaries[3]
Pyrimidine DerivativesBacillus subtilis100[18]
Pyrimidine DerivativesClostridium tetani100[18]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.[19]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10]

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the pyrimidine carboxylate derivative.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[10]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[19]

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

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Caption: Workflow for Broth Microdilution MIC Assay.

III. Antiviral Activity: Inhibiting Viral Replication

Pyrimidine carboxylates have also demonstrated potential as antiviral agents, targeting various stages of the viral life cycle.[21][22][23]

A. Mechanism of Action

The antiviral mechanisms of pyrimidine derivatives can be diverse, including the inhibition of viral enzymes essential for replication, such as polymerases, or interference with viral entry and assembly. Some compounds have been shown to inhibit the de novo pyrimidine biosynthesis pathway, thereby depriving the virus of the necessary building blocks for its genetic material.[22][24]

B. Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Compound ClassVirusEC50 (µM)Reference
Pyrimido[4,5-d]pyrimidineHuman Coronavirus 229E (HCoV-229E)Varies[23]
7H-Pyrrolo[2,3-d]pyrimidineZika Virus (ZIKV)5.25[25]
Pyrimidine DerivativesSARS-CoV-2~5[26]
Furo[3,2-c]chromen-4-oneMeasles Virus (MV-Luc)Varies[22]
C. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[3][27]

Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An antiviral compound will reduce the number of plaques formed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the pyrimidine carboxylate derivative.

    • Prepare a standardized dilution of the virus stock.

  • Infection and Treatment:

    • Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour) to assess direct virucidal activity, or add the compound to the cells before, during, or after infection to investigate different mechanisms of action.

    • Infect the cell monolayers with the virus-compound mixture or the virus alone.

  • Overlay and Incubation:

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to localized plaque formation.

    • Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value from the dose-response curve.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine carboxylate derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[4][26][28]

A. Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[16][29] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[29] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[29] Pyrimidine carboxylate derivatives can act as selective COX-2 inhibitors.[28]

graph COX2_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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// Edges Cell_Membrane -> Phospholipase [label="Stimulus"]; Phospholipase -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2; COX2 -> Prostaglandins [label="Converts to"]; Prostaglandins -> Inflammation [label="Mediates"]; Inhibitor -> COX2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: COX-2 Inflammatory Pathway and Inhibition.

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes or the reduction of pro-inflammatory mediators.

Compound ClassTargetIC50 (µM)Reference
Pyrano[2,3-d]pyrimidineCOX-20.04[27]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidineCOX-20.29 - 0.36[27]
Pyrimidine-pyridine hybridsCOX-20.25 - 0.89[27]
Pyrido[2,3-d]pyrimidineLipoxygenase (LOX)42 - 47.5
Pyrimidine AcrylamidesLipoxygenase (LOX)1.1 - 10.7
C. Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is through a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of peroxide. The rate of color or fluorescence development is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme cofactor solution, and the COX-2 enzyme solution.

    • Prepare a solution of the substrate (e.g., TMPD for a colorimetric assay).

    • Prepare serial dilutions of the pyrimidine carboxylate derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compounds and controls to their respective wells.

    • Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Reaction Initiation and Measurement:

    • Pre-incubate the enzyme with the inhibitors for a specified time.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Determine the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value from the dose-response curve.

V. Conclusion and Future Perspectives

Pyrimidine carboxylate derivatives represent a remarkably versatile scaffold in drug discovery, demonstrating a wide array of potent biological activities. Their ability to selectively target key enzymes and signaling pathways implicated in cancer, microbial infections, viral replication, and inflammation underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel pyrimidine carboxylate derivatives, enabling researchers to systematically assess their efficacy and mechanism of action.

Future research in this area will likely focus on the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical data, will be instrumental in optimizing these molecules for clinical development. Furthermore, exploring the potential of these compounds in combination therapies and for novel therapeutic indications will continue to be an exciting avenue of investigation. The foundational knowledge and practical methodologies presented in this guide are intended to empower the scientific community to unlock the full therapeutic potential of this remarkable class of molecules.

References

A Technical Guide to the Role of Ethyl 6-chloropyrimidine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, heterocyclic compounds play a central role, with the pyrimidine core being a particularly "privileged" structure due to its prevalence in both biological systems and approved pharmaceuticals.[1] This technical guide provides an in-depth analysis of Ethyl 6-chloropyrimidine-4-carboxylate, a key pyrimidine-based building block. We will dissect its chemical properties, reactivity, and synthesis, while focusing on its pivotal role as a starting material in the development of high-value therapeutic candidates, particularly in the realms of oncology and virology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a fundamental structural motif in medicinal chemistry, famously forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biocompatibility has made pyrimidine derivatives a cornerstone of drug design, with applications ranging from anticancer to antiviral therapies.[2] this compound (CAS No: 51940-63-7) emerges not as a biologically active agent in itself, but as a highly valuable and versatile intermediate.[3][4] Its structure combines a pyrimidine core with two key functional groups: an ethyl ester at the 4-position and, critically, a chlorine atom at the 6-position. This specific arrangement provides a reactive "handle" that medicinal chemists can exploit to introduce molecular diversity and construct complex target molecules.

Physicochemical Characteristics and Reactivity Profile

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 51940-63-7[3][5]
Molecular Formula C₇H₇ClN₂O₂[3][5][6]
Molecular Weight 186.59 g/mol [3][6]
Physical Form Solid[7]
Purity Typically ≥97%[7]
Storage Refrigerator[7]
XLogP3 1.7[3][6]
Core Reactivity Analysis

The utility of this compound is dominated by the reactivity of the C6-Cl bond. The pyrimidine ring is electron-deficient, a characteristic that is further enhanced by the two nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group, such as chlorine. The chlorine at the 6-position is thus readily displaced by a wide variety of nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). This reaction is the cornerstone of its application in medicinal chemistry, providing a reliable method for attaching amines, thiols, alcohols, and other functional groups to the pyrimidine core.[8][9]

SNAr_Reaction cluster_reactants Starting Materials cluster_product Core Product Scaffold start This compound product 6-Substituted Pyrimidine Derivative start->product S_NAr Reaction Base, Solvent nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) caption General S_NAr Reactivity. Kinase_Workflow start This compound snar Step 1: S_NAr Reaction (Diverse Amines R¹-NH₂) start->snar intermediate 6-Aminopyrimidine Intermediate snar->intermediate hydrolysis Step 2: Ester Hydrolysis (LiOH or NaOH) intermediate->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Step 3: Amide Coupling (HATU, Diverse Amines R²-NH₂) acid->coupling library Final Kinase Inhibitor Library coupling->library caption Workflow for Kinase Inhibitor Library Synthesis.

References

Introduction: The Strategic Importance of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 51940-63-7) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Its structure, featuring a reactive chlorine atom at the 6-position and an ester at the 4-position, provides two orthogonal handles for synthetic modification. The chlorine is susceptible to nucleophilic substitution, allowing for the introduction of various amine, ether, or thioether linkages, while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors, antivirals, and other targeted therapeutics. This guide provides a comprehensive overview of its most prevalent synthetic pathway, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A retrosynthetic approach to this compound reveals a clear and logical two-step strategy. The primary disconnection point is the carbon-chlorine bond, identifying the key precursor as Ethyl 6-hydroxypyrimidine-4-carboxylate . This intermediate simplifies the synthesis to a problem of forming the pyrimidine ring itself. The pyrimidine core is a classic example of a [3+3] cycloaddition, which can be disconnected into a three-carbon (C-C-C) electrophilic component and a three-atom (N-C-N) nucleophilic component. This leads us to readily available and cost-effective starting materials: diethyl malonate and a formamide or formamidine equivalent.

G product This compound intermediate Ethyl 6-hydroxypyrimidine-4-carboxylate product->intermediate C-Cl Disconnection (Chlorination) sm1 Diethyl Malonate intermediate->sm1 Pyrimidine Ring Disconnection (Cyclocondensation) sm2 Formamidine Acetate intermediate->sm2

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Pyrimidine Core: Ethyl 6-hydroxypyrimidine-4-carboxylate

The foundational step in this synthesis is the construction of the pyrimidine ring system. The most robust and widely adopted method is the base-catalyzed cyclocondensation of diethyl malonate with formamidine.

Mechanism and Rationale

This reaction proceeds via a classic condensation mechanism. A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal and ethanol, is used to deprotonate diethyl malonate, forming a highly nucleophilic enolate. This enolate then attacks the electrophilic carbon of formamidine. A series of intramolecular cyclization and elimination steps, driven by the formation of a stable aromatic ring, ultimately yields the sodium salt of the 6-hydroxypyrimidine, which exists in tautomeric equilibrium with its more stable 6-oxo form (a pyrimidone). Subsequent acidic workup protonates the salt to give the desired intermediate.

Causality of Experimental Choices:

  • Base (Sodium Ethoxide): NaOEt is chosen because its conjugate acid, ethanol, is typically the reaction solvent. This prevents unwanted transesterification reactions that could occur if a different alkoxide were used. Anhydrous conditions are critical, as any water present will quench the base and hydrolyze the ester moieties.

  • Reactants (Formamidine Acetate/Hydrochloride): Formamidine is used in its salt form for stability. The base (NaOEt) is strong enough to liberate the free formamidine in situ for the reaction.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the reactants and is required for the generation of the sodium ethoxide base.

Detailed Experimental Protocol: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl malonate

  • Formamidine acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with absolute ethanol (e.g., 250 mL).

  • Sodium metal (e.g., 1.0 molar equivalent) is added portion-wise to the ethanol under a nitrogen atmosphere, controlling the exothermic reaction to generate sodium ethoxide.

  • Once all the sodium has reacted and the solution has cooled, a solution of diethyl malonate (1.0 eq.) in absolute ethanol is added dropwise.

  • Formamidine acetate (1.0 eq.) is then added to the mixture, and the resulting suspension is heated to reflux. The reaction is typically monitored by TLC until the starting materials are consumed (usually 4-6 hours).

  • After completion, the reaction mixture is cooled in an ice bath and the solvent is removed under reduced pressure.

  • The resulting solid residue is dissolved in cold water and acidified to pH ~2-3 with concentrated HCl, causing the product to precipitate.

  • The precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield Ethyl 6-hydroxypyrimidine-4-carboxylate as a white to off-white solid.

Part II: Chlorination of the Pyrimidine Core

The second stage of the synthesis converts the key hydroxyl intermediate into the final chlorinated product. This transformation is a critical step that installs the reactive handle for subsequent diversification.

Mechanism and Rationale

The conversion of a hydroxypyrimidine (or its pyrimidone tautomer) to a chloropyrimidine is most effectively achieved using a strong dehydrating and chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard.[2][3] The reaction often includes a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and an acid scavenger.[3]

The mechanism involves the activation of the pyrimidone oxygen by POCl₃. The lone pair on the oxygen attacks the electrophilic phosphorus atom, leading to a phosphate ester intermediate. This activation makes the 6-position highly electrophilic. A chloride ion (from POCl₃) then attacks the 6-position in an SₙAr-type (addition-elimination) mechanism, displacing the phosphate group and regenerating the aromaticity of the pyrimidine ring to yield the final product. The tertiary amine base neutralizes the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Causality of Experimental Choices:

  • Reagent (POCl₃): POCl₃ serves as both the chlorinating agent and the solvent. Its high boiling point allows for the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate. It is highly corrosive and reacts violently with water; therefore, all glassware must be scrupulously dried.

  • Catalyst/Base (N,N-Dimethylaniline): A tertiary amine is crucial. It activates the POCl₃ and scavenges the HCl produced, preventing protonation of the starting material which would deactivate it towards the reaction.[3]

  • Temperature Control: The reaction is exothermic and must be carefully controlled. The final workup requires quenching the excess POCl₃, which is an extremely hazardous and exothermic process, typically done by slowly pouring the reaction mixture onto crushed ice.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 6-hydroxypyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another tertiary amine)

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, a flask equipped with a reflux condenser and a nitrogen inlet is charged with phosphorus oxychloride (e.g., 5-10 molar equivalents).

  • Ethyl 6-hydroxypyrimidine-4-carboxylate (1.0 eq.) is added carefully in portions to the POCl₃.

  • N,N-Dimethylaniline (catalytic amount, e.g., 0.1-0.2 eq.) is added dropwise to the mixture.

  • The reaction mixture is heated to reflux (approx. 105-110 °C) and maintained for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure.

  • Workup (Critical Step): The cooled, viscous reaction residue is added very slowly and carefully in a dropwise manner to a large beaker of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • The aqueous mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

Quantitative Summary and Comparative Analysis

This two-step synthesis is highly efficient and scalable, making it suitable for both laboratory and industrial production.

StepReaction TypeKey Reagents & CatalystsTypical YieldsCritical Parameters & Safety Notes
1 CyclocondensationDiethyl malonate, Formamidine acetate, Sodium ethoxide75-90%Strict anhydrous conditions are essential. Handling of sodium metal requires care.
2 Aromatic ChlorinationPOCl₃, N,N-Dimethylaniline80-95%POCl₃ is highly corrosive and moisture-sensitive. Quenching is extremely exothermic and must be done with extreme caution.

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined and logical progression from simple, commercially available precursors to a high-value, functionalized heterocyclic intermediate.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination sm1 Diethyl Malonate + Formamidine Acetate react1 React with NaOEt in anhydrous EtOH sm1->react1 reflux1 Heat to Reflux (4-6 hours) react1->reflux1 workup1 Acidic Workup (HCl) reflux1->workup1 intermediate Ethyl 6-hydroxypyrimidine-4-carboxylate workup1->intermediate react2 React with POCl₃ + N,N-Dimethylaniline intermediate->react2 Intermediate Transfer reflux2 Heat to Reflux (2-4 hours) react2->reflux2 workup2 Quench on Ice & Extract reflux2->workup2 purify Purify (Chromatography) workup2->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and highly optimized process rooted in fundamental principles of heterocyclic chemistry. The two-step sequence, involving a base-catalyzed cyclocondensation followed by a robust chlorination protocol, provides a reliable and high-yielding route to this indispensable building block. A thorough understanding of the underlying mechanisms and careful attention to the specific experimental conditions, particularly the handling of moisture-sensitive and corrosive reagents, are paramount for achieving safe and successful outcomes. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently utilize this synthesis in their discovery and manufacturing efforts.

References

discovery and history of chloropyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Chloropyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Chloropyrimidines represent a cornerstone in heterocyclic chemistry, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the strategic placement of chlorine atoms, has rendered them indispensable building blocks in synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of chloropyrimidine compounds, tracing their journey from early academic curiosities to their current status as vital components in modern drug discovery and development. We will delve into the fundamental synthetic methodologies, key reactions, and the scientific rationale that has guided their application, offering field-proven insights for researchers navigating this critical area of chemical science.

The Dawn of Pyrimidine Chemistry: Early Discoveries and the Emergence of Chlorinated Derivatives

The story of chloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry, which began in the 19th century. Pinner's synthesis of pyrimidine itself in 1885 marked a pivotal moment, laying the groundwork for future explorations into this fascinating class of heterocycles. Early research focused on the synthesis and characterization of naturally occurring pyrimidines, such as the nucleobases uracil, thymine, and cytosine.

The introduction of chlorine atoms onto the pyrimidine ring was a logical progression, driven by the need to create activated intermediates for further functionalization. The chlorine atom, being a good leaving group, dramatically enhances the reactivity of the pyrimidine ring towards nucleophilic substitution, a feature that would become central to its utility. One of the earliest and most significant chloropyrimidines to be synthesized was 2,4-dichloropyrimidine, derived from the readily available uracil. This compound quickly became a versatile starting material for the synthesis of a wide range of substituted pyrimidines.

Foundational Synthetic Methodologies: The Gateway to Chloropyrimidine Diversity

The utility of chloropyrimidines is directly proportional to the efficiency and versatility of their synthetic routes. Over the years, several key methodologies have emerged as the workhorses for their preparation.

From Hydroxypyrimidines to Chloropyrimidines: The Role of Phosphoryl Chloride

The most common and enduring method for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric keto forms, the pyrimidones) using phosphoryl chloride (POCl₃). This reaction is a cornerstone of pyrimidine chemistry, valued for its reliability and broad substrate scope.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of uracil (1 equivalent) and phosphoryl chloride (5-10 equivalents) is prepared. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux (typically around 110 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the excess phosphoryl chloride is carefully removed by distillation under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice.

  • Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,4-dichloropyrimidine. Further purification can be achieved by distillation or recrystallization.

Causality Behind Experimental Choices:

  • Excess Phosphoryl Chloride: The use of a large excess of POCl₃ serves both as a reagent and a solvent, driving the reaction to completion.

  • Tertiary Amine Catalyst: The tertiary amine acts as a catalyst by activating the hydroxyl groups of the pyrimidone, making them more susceptible to attack by phosphoryl chloride.

  • Careful Quenching: The highly exothermic reaction of POCl₃ with water necessitates a slow and controlled quenching process to prevent hazardous splashing and uncontrolled temperature increases.

The Vilsmeier-Haack Reagent: A Milder Alternative

While effective, the harsh conditions of the POCl₃ method can be incompatible with sensitive functional groups. The Vilsmeier-Haack reagent, a combination of phosphoryl chloride and a tertiary amide like N,N-dimethylformamide (DMF), offers a milder and often more selective alternative for the chlorination of hydroxypyrimidines.

The Reactivity of Chloropyrimidines: A Tale of Two Positions

The synthetic utility of chloropyrimidines stems from the differential reactivity of the chlorine atoms, particularly in di- and trichlorinated derivatives. In 2,4-dichloropyrimidine, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 2-position. This selectivity is a consequence of the electron-withdrawing effect of the two ring nitrogen atoms, which is more pronounced at the C4 position.

Diagram: Reactivity of 2,4-Dichloropyrimidine

G cluster_0 Nucleophilic Substitution on 2,4-Dichloropyrimidine 2_4_DCP 2,4-Dichloropyrimidine Product_4_Sub 4-Substituted-2-chloropyrimidine 2_4_DCP->Product_4_Sub Selective substitution at C4 Nu Nucleophile (e.g., R-NH2) Nu->2_4_DCP 1. Milder Conditions (e.g., lower temp) Product_2_4_DiSub 2,4-Disubstituted pyrimidine Product_4_Sub->Product_2_4_DiSub 2. Harsher Conditions (e.g., higher temp)

Caption: Selective nucleophilic substitution on 2,4-dichloropyrimidine.

This differential reactivity allows for a stepwise functionalization of the pyrimidine ring, enabling the synthesis of complex molecules with precise control over the substitution pattern. For instance, a primary amine can be introduced at the 4-position under relatively mild conditions, leaving the 2-chloro substituent intact for a subsequent, different nucleophilic substitution reaction under more forcing conditions.

Chloropyrimidines in Drug Discovery: A Legacy of Innovation

The impact of chloropyrimidines on medicinal chemistry cannot be overstated. Their ability to serve as scaffolds for the introduction of diverse functional groups has led to the discovery of numerous blockbuster drugs.

The Rise of the "Nibs": Kinase Inhibitors in Oncology

A prime example of the power of chloropyrimidine chemistry is the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies. Many of these drugs, often ending in the suffix "-tinib," feature a substituted pyrimidine core. For example, the structure of Imatinib (Gleevec), a revolutionary drug for chronic myeloid leukemia, was developed through the strategic functionalization of a chloropyrimidine precursor. The pyrimidine ring acts as a versatile template for positioning key pharmacophoric groups that interact with the ATP-binding site of the target kinase.

Table: Prominent Kinase Inhibitors Derived from Chloropyrimidine Scaffolds

Drug NameTarget Kinase(s)Indication
ImatinibBCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, GIST
GefitinibEGFRNon-Small Cell Lung Cancer
ErlotinibEGFRNon-Small Cell Lung Cancer, Pancreatic Cancer
LapatinibEGFR, HER2HER2-Positive Breast Cancer
Beyond Oncology: Diverse Therapeutic Applications

The utility of chloropyrimidines extends far beyond cancer treatment. They are integral components of drugs targeting a wide range of diseases:

  • Antivirals: The nucleoside analog Zidovudine (AZT), a cornerstone of early HIV therapy, incorporates a pyrimidine ring, highlighting the importance of this scaffold in antiviral drug design.

  • Antifungals: Voriconazole, a broad-spectrum antifungal agent, features a fluorinated pyrimidine moiety.

  • Central Nervous System (CNS) Agents: Certain hypnotic and anxiolytic drugs have been developed based on pyrimidine structures.

Modern Frontiers and Future Directions

The field of chloropyrimidine chemistry continues to evolve, driven by advances in synthetic methodology and a deeper understanding of their biological roles.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the functionalization of chloropyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity, opening up new avenues for the synthesis of complex molecular architectures.

Diagram: Modern Synthetic Routes to Functionalized Pyrimidines

G cluster_1 Palladium-Catalyzed Cross-Coupling of Chloropyrimidines Chloropyrimidine Chloropyrimidine Aryl_Pyrimidine Aryl-pyrimidine Chloropyrimidine->Aryl_Pyrimidine Pd Catalyst, Base Alkynyl_Pyrimidine Alkynyl-pyrimidine Chloropyrimidine->Alkynyl_Pyrimidine Pd/Cu Catalyst, Base Alkenyl_Pyrimidine Alkenyl-pyrimidine Chloropyrimidine->Alkenyl_Pyrimidine Pd Catalyst, Base Boronic_Acid Boronic Acid/Ester (Suzuki) Boronic_Acid->Aryl_Pyrimidine Alkyne Terminal Alkyne (Sonogashira) Alkyne->Alkynyl_Pyrimidine Alkene Alkene (Heck) Alkene->Alkenyl_Pyrimidine

Caption: Palladium-catalyzed cross-coupling reactions of chloropyrimidines.

C-H Activation and Late-Stage Functionalization

A growing area of research is the direct functionalization of C-H bonds on the pyrimidine ring. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel pyrimidine derivatives. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is particularly valuable in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion

From their humble beginnings as laboratory curiosities, chloropyrimidines have evolved into indispensable tools for the modern chemist. Their rich history is a testament to the power of synthetic chemistry to unlock new frontiers in medicine and materials science. The continued development of novel synthetic methods and a deeper understanding of their reactivity will undoubtedly ensure that chloropyrimidines remain at the forefront of chemical innovation for years to come. The journey of the chloropyrimidine is a compelling narrative of how fundamental chemical discoveries can translate into profound societal impact, from the laboratory bench to the patient's bedside.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Role and Risks of a Versatile Pyrimidine Building Block

Ethyl 6-chloropyrimidine-4-carboxylate (CAS No. 51940-63-7) is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1][2] Its pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[3] The presence of a reactive chlorine atom and an ester functional group makes it a versatile synthon for introducing the pyrimidine moiety in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]

However, this reactivity also necessitates a thorough understanding of its potential hazards. As with many halogenated heterocyclic compounds, the molecule presents risks that require stringent safety protocols.[5] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound, grounding its recommendations in established safety principles and available technical data. The causality behind each procedural choice is explained to foster a deeper culture of safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the thorough identification and understanding of the substance's physical and chemical properties.

PropertyValueSource
CAS Number 51940-63-7[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.59 g/mol [2][6]
Physical Form Solid[1]
Storage Temperature Refrigerator (2-8°C recommended)[1][7]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[8]

Section 2: Hazard Identification and GHS Classification

While some suppliers report a lack of comprehensive hazard data, a conservative approach based on available classifications is essential for ensuring laboratory safety.[2][8] The following GHS hazard statements have been associated with this compound by some suppliers and should be considered the guiding classification for all handling procedures.[1]

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)

  • H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2)

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)

The signal word associated with these classifications is "Warning" .[1] The causality is clear: the compound's chemical structure, incorporating a chlorinated pyrimidine ring, suggests it can react with biological macromolecules, leading to irritation and toxicity upon exposure.

Section 3: The Hierarchy of Controls - A Self-Validating System for Exposure Prevention

To ensure a self-validating safety protocol, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific synthesis) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[7] This is critical to mitigate the risk of inhaling the solid particulate or any potential vapors, directly addressing the H335 (May cause respiratory irritation) hazard.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Area: Designate a specific area within the fume hood for handling this compound. This prevents cross-contamination of other reagents and surfaces.

  • Restricted Access: Only trained personnel directly involved in the experiment should be in the vicinity during handling.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the H319 "Causes serious eye irritation" classification, a face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.

  • Skin Protection:

    • A flame-resistant lab coat must be worn and kept fully buttoned.

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times, especially if the compound is dissolved in a solvent. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large-scale transfers or spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Section 4: Detailed Experimental Protocols for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks at each stage.

Weighing and Transfer Protocol
  • Preparation: Don all required PPE (lab coat, safety goggles, face shield, gloves).

  • Work Area: Perform all operations within a chemical fume hood.

  • Static Control: Use an anti-static weigh boat or ionizing bar, as fine powders can be subject to static discharge.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the solid this compound using a spatula. Avoid creating dust.

  • Closure: Tightly cap the primary container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

In-Solution Handling and Reaction Setup
  • Inert Atmosphere: If the reaction is moisture-sensitive, ensure the reaction vessel is properly dried and under an inert atmosphere (e.g., nitrogen or argon) before adding reagents.

  • Addition: If adding the compound as a solid to a solvent, do so slowly and with stirring to control any potential exotherms. If adding as a solution, use a syringe or dropping funnel.

  • Temperature Control: Use an appropriate cooling bath (e.g., ice-water) if the reaction is known to be exothermic or if there is a risk of runaway reaction.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or gas evolution.

Section 5: Storage, Spills, and Waste Disposal

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place, such as a designated refrigerator for chemicals.[1][7]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Step-by-Step Response Plan

Prompt and correct response to an exposure or spill is critical.

cluster_0 Emergency Response Workflow cluster_1 Personnel Exposure cluster_2 Spill Containment Spill Spill or Exposure Occurs Skin Skin Contact Spill->Skin Exposure Type Eye Eye Contact Spill->Eye Inhalation Inhalation Spill->Inhalation Ingestion Ingestion Spill->Ingestion Alert Alert Personnel Spill->Alert Spill Event Rinse with copious\namounts of water\nfor 15 mins. [4] Rinse with copious amounts of water for 15 mins. [4] Skin->Rinse with copious\namounts of water\nfor 15 mins. [4] Flush eyes with water\nfor 15 mins, lifting eyelids. [4] Flush eyes with water for 15 mins, lifting eyelids. [4] Eye->Flush eyes with water\nfor 15 mins, lifting eyelids. [4] Move to fresh air. [4] Move to fresh air. [4] Inhalation->Move to fresh air. [4] Rinse mouth.\nDo NOT induce vomiting. [5] Rinse mouth. Do NOT induce vomiting. [5] Ingestion->Rinse mouth.\nDo NOT induce vomiting. [5] Contain Contain Spill Alert->Contain Small Spill Cleanup Clean Up Contain->Cleanup Dispose Dispose Waste Cleanup->Dispose Report Incident Report Incident Dispose->Report Incident Seek Medical\nAttention [4] Seek Medical Attention [4] Rinse with copious\namounts of water\nfor 15 mins. [4]->Seek Medical\nAttention [4] Flush eyes with water\nfor 15 mins, lifting eyelids. [4]->Seek Medical\nAttention [4] Move to fresh air. [4]->Seek Medical\nAttention [4] Rinse mouth.\nDo NOT induce vomiting. [5]->Seek Medical\nAttention [4]

Caption: A clear workflow for responding to spills or exposures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact institutional emergency services.

Waste Disposal
  • All waste containing this compound, including contaminated consumables and rinsates, must be treated as hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Halogenated organic waste should be segregated from non-halogenated waste streams.[5]

  • Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific procedures.

Conclusion

This compound is an invaluable tool in the arsenal of the medicinal chemist. Its utility, however, is paired with potential hazards that demand respect and careful management. By understanding its properties, adhering to a stringent hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely leverage this versatile molecule to advance the frontiers of drug discovery. The protocols and information presented in this guide are designed to empower the scientist with the knowledge to create a self-validating system of safety, ensuring that both groundbreaking research and personal well-being are held to the highest standard.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-chloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2] Its structure, featuring a reactive chlorine atom and an ester functional group, allows for versatile downstream modifications, making it a valuable scaffold in drug discovery programs. This document provides a detailed, three-step synthetic protocol starting from readily available materials. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and modern, environmentally conscious method improvements. We present a robust pathway involving the initial formation of Diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a cyclocondensation to yield the pyrimidine core, and culminating in a targeted chlorination to afford the final product.

Overall Synthetic Pathway

The synthesis is logically structured in three main stages, beginning with the formation of a key malonate derivative, followed by the construction of the heterocyclic core, and concluding with a chlorination step.

G cluster_0 Stage 1: DEEMM Synthesis cluster_1 Stage 2: Cyclocondensation cluster_2 Stage 3: Chlorination Diethyl Malonate Diethyl Malonate DEEMM Diethyl 2-(ethoxymethylene)malonate Diethyl Malonate->DEEMM Acetic Anhydride, ZnCl₂ (cat.) Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->DEEMM Acetic Anhydride, ZnCl₂ (cat.) Formamidine Formamidine Acetate E4HPC Ethyl 4-hydroxypyrimidine-6-carboxylate DEEMM->E4HPC NaOEt, EtOH Formamidine->E4HPC NaOEt, EtOH POCl3 POCl₃ Product This compound E4HPC->Product Heat POCl3->Product Heat

Caption: High-level overview of the three-stage synthesis.

Stage 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEMM)

Principle & Mechanism: This reaction is a condensation between diethyl malonate and triethyl orthoformate.[3] Acetic anhydride is employed to react with the ethanol formed during the reaction, driving the equilibrium towards the product. Anhydrous zinc chloride serves as a Lewis acid catalyst to activate the orthoformate. The resulting product, DEEMM, is a versatile intermediate for synthesizing heterocyclic compounds.[4][5]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine diethyl malonate (1.0 mol, 160 g), triethyl orthoformate (1.0 mol, 148 g), and acetic anhydride (2.0 mol, 204 g).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 g) to the mixture.

  • Heating: Heat the mixture in an oil bath, maintaining the internal temperature between 105-115°C for approximately 6-7 hours.[6]

  • Distillation: After the initial heating period, arrange the apparatus for distillation and distill off the low-boiling components (ethyl acetate and ethanol) by gradually increasing the pot temperature to 125-130°C.[6]

  • Work-up: Allow the residue to cool to room temperature. Dilute the cooled mixture with 250 mL of diethyl ether and wash thoroughly with water (3 x 100 mL) in a separatory funnel to remove any remaining acetic anhydride and zinc salts.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the ether. The crude product is then purified by vacuum distillation to yield pure DEEMM.[6]

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles
Diethyl Malonate160.17160 g1.0
Triethyl Orthoformate148.20148 g1.0
Acetic Anhydride102.09204 g2.0
Anhydrous Zinc Chloride136.300.5 g-
Diethyl Ether74.12250 mL-
Anhydrous MgSO₄120.37As needed-

Expected Outcome: This procedure typically yields Diethyl 2-(ethoxymethylene)malonate as a pale yellow liquid with a purity of >98%.[4] The reported yield is approximately 72-85%.[6]

Stage 2: Synthesis of Ethyl 4-hydroxypyrimidine-6-carboxylate

Principle & Mechanism: This step involves a cyclocondensation reaction, a fundamental process in heterocyclic chemistry for forming ring structures.[7][8] The DEEMM intermediate reacts with formamidine in the presence of a strong base, sodium ethoxide. The ethoxide deprotonates the formamidine, which then acts as a binucleophile, attacking the electrophilic centers of DEEMM to form the pyrimidine ring. The product exists in tautomeric equilibrium between the hydroxyl and keto forms.

Experimental Protocol:

  • Prepare Sodium Ethoxide: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add absolute ethanol (300 mL). Carefully add sodium metal (1.0 mol, 23 g) in small portions, controlling the exothermic reaction with an ice bath. Allow all the sodium to react completely.

  • Add Formamidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.0 mol, 104.1 g) and stir for 15 minutes.

  • Add DEEMM: Add the DEEMM (1.0 mol, 216.2 g) from Stage 1 dropwise to the mixture over 1 hour, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize by slowly adding glacial acetic acid until the pH is approximately 6-7.

  • Isolation: Concentrate the mixture under reduced pressure to about one-third of its original volume. Cool the resulting slurry in an ice bath for 1-2 hours to precipitate the product.

  • Purification: Filter the solid product, wash with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL). Dry the product under vacuum to yield Ethyl 4-hydroxypyrimidine-6-carboxylate.

Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles
DEEMM (from Stage 1)216.23216.2 g1.0
Formamidine Acetate104.11104.1 g1.0
Sodium Metal22.9923 g1.0
Absolute Ethanol46.07300 mL-
Glacial Acetic Acid60.05As needed-

Expected Outcome: The product is typically obtained as an off-white to pale yellow solid. The yield for this cyclization step is generally in the range of 70-85%.

Stage 3: Chlorination to this compound

Principle & Mechanism: The final step is the conversion of the 4-hydroxy group of the pyrimidine ring to a chloro group. This is a deoxychlorination reaction. The tautomeric equilibrium favors the keto form (a pyrimidone), which reacts with phosphorus oxychloride (POCl₃). POCl₃ acts as both the chlorinating agent and, in the traditional method, the solvent.[9] The reaction proceeds via activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of chloride. We present both the traditional excess-POCl₃ method and a modern, solvent-free approach for improved safety and sustainability.[9][10]

Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[14] An emergency shower and eyewash station must be readily accessible.[13]

  • Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid in a highly exothermic reaction.[12][15] Never add water directly to POCl₃.

  • Quenching: To safely quench excess POCl₃, it should be added slowly and dropwise to a vigorously stirred vessel of ice or ice-cold water. The quench must be performed in a fume hood and behind a safety shield.

Protocol A: Traditional Method (Excess POCl₃)
  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser (with a gas outlet connected to a scrubber), place Ethyl 4-hydroxypyrimidine-6-carboxylate (0.1 mol, 18.4 g).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (0.5 mol, 76.7 g, ~46 mL) to the flask.

  • Heating: Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The reaction should become a clear solution.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ by vacuum distillation in the fume hood.[16]

  • Work-up: Extremely cautiously, pour the cooled residue onto crushed ice (~200 g) with vigorous stirring. A solid will precipitate.

  • Neutralization and Extraction: Neutralize the aqueous slurry to pH 7-8 with a cold, saturated sodium carbonate solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol B: Modern Solvent-Free Method (Equimolar POCl₃)

This method significantly improves safety and reduces waste by avoiding large excesses of POCl₃.[9]

  • Reaction Setup: In a Teflon-lined stainless steel sealed reactor, add Ethyl 4-hydroxypyrimidine-6-carboxylate (0.3 mol, 55.2 g), phosphorus oxychloride (POCl₃) (0.3 mol, 46 g, ~28 mL), and pyridine (0.3 mol, 23.7 g).

  • Heating: Securely seal the reactor and heat the reaction mixture to 160°C for 2 hours.[9]

  • Cooling and Work-up: Allow the reactor to cool completely to room temperature. Carefully open the reactor in a fume hood. Cautiously quench the contents by adding them to ice-cold water (~200 mL).

  • Neutralization and Isolation: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product.[9]

Summary of Results and Workflow

The following table summarizes the expected outcomes for this synthetic pathway.

StepProductPhysical FormTypical YieldPurity (Typical)
1Diethyl 2-(ethoxymethylene)malonatePale yellow liquid72-85%>98%
2Ethyl 4-hydroxypyrimidine-6-carboxylateOff-white solid70-85%>97%
3This compoundSolid80-90%>97%

The entire workflow, from starting materials to final analysis, is a sequential process requiring careful control at each stage.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Final Product & Analysis reagents1 Diethyl Malonate Triethyl Orthoformate Acetic Anhydride step1 Step 1: Condensation (105-115°C, 6-7h) reagents1->step1 reagents2 Sodium Metal Formamidine Acetate Ethanol step2 Step 2: Cyclocondensation (Reflux, 4-6h) reagents2->step2 reagents3 POCl₃ Pyridine (optional) step3 Step 3: Chlorination (Reflux or 160°C) reagents3->step3 pur1 Purification 1: Vacuum Distillation step1->pur1 pur1->step2 pur2 Purification 2: Precipitation & Filtration step2->pur2 pur2->step3 pur3 Purification 3: Quench, Filter/Extract step3->pur3 product Final Product: Ethyl 6-chloropyrimidine- 4-carboxylate pur3->product analysis Characterization: NMR, IR, MS, Purity product->analysis

Caption: Detailed experimental workflow from reagents to analysis.

References

Application Notes & Protocols: The Strategic Utility of Ethyl 6-chloropyrimidine-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a "privileged" structure, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. Within this class, Ethyl 6-chloropyrimidine-4-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chloro group, an electron-withdrawing ester, and the inherent bioisosteric nature of the pyrimidine ring makes it a powerful starting point for the synthesis of complex molecules, most notably in the field of oncology with the development of kinase inhibitors.[1]

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will move beyond simple procedural lists to explain the chemical rationale behind its applications, provide detailed, field-tested protocols for its key transformations, and offer insights into the analytical characterization of its derivatives.

Physicochemical Properties & Safe Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 51940-63-7[2]
Molecular Formula C₇H₇ClN₂O₂[2][3]
Molecular Weight 186.59 g/mol [2]
Appearance Solid
Purity Typically ≥97%
Storage Refrigerator (2-8°C), sealed in a dry environment[4]
InChI Key DSNWMSGZYSQPTE-UHFFFAOYSA-N

Safety & Handling: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[3][5] In case of contact, rinse the affected area thoroughly with water.[5] Refer to the material safety data sheet (MSDS) for comprehensive hazard and first-aid information.

Core Synthetic Applications: Gateway to Molecular Complexity

The synthetic utility of this compound is primarily driven by the reactivity of the chlorine atom at the C6 position. This site is susceptible to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Rationale: The pyrimidine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack.[6] The chlorine atom at the C6 position serves as an excellent leaving group. This allows for its straightforward displacement by a wide range of nucleophiles, particularly primary and secondary amines, to form substituted aminopyrimidines—a common core in many kinase inhibitors.[7][8] The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated in situ.

Protocol 1: General Procedure for SNAr with Amines

This protocol details the reaction of this compound with a generic secondary amine (e.g., N-Boc-piperazine) to yield a key intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (ACN)

  • Reagents for workup: Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Silica gel for column chromatography.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., IPA, approx. 10 mL per 1 g of starting material).

  • Add the amine (e.g., N-Boc-piperazine, 1.1 eq) to the suspension.

  • Add the base (e.g., TEA, 2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Start Ethyl 6-chloropyrimidine- 4-carboxylate Reaction Heat to Reflux (80-90°C, 4-12h) Start->Reaction Amine Amine Nucleophile (e.g., N-Boc-piperazine) Amine->Reaction Base Base (TEA / DIPEA) Base->Reaction Solvent Solvent (IPA / ACN) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purify Column Chromatography Workup->Purify Product Ethyl 6-(substituted-amino) -pyrimidine-4-carboxylate Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: SNAr Experimental Workflow.

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds.[9] It couples an organohalide (in this case, our chloropyrimidine) with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[9] This reaction is exceptionally powerful for creating bi-aryl or heteroaryl-aryl linkages, which are prevalent in kinase inhibitors that target the ATP-binding site.[10] Although aryl chlorides are less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring makes this transformation feasible and highly effective.[10][11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][12]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent System: e.g., 1,4-Dioxane and Water (4:1 ratio)

  • Reagents for workup: Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Celite or a similar filter aid.

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water). The mixture should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.

  • Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30-60 min) and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Start Ethyl 6-chloropyrimidine- 4-carboxylate Reaction Inert Atmosphere Heat (80-100°C) Start->Reaction Boronic Arylboronic Acid Boronic->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (K2CO3) Base->Reaction Solvent Degassed Solvent (Dioxane/H2O) Solvent->Reaction Filter Filter through Celite Reaction->Filter Workup Aqueous Workup Filter->Workup Purify Column Chromatography Workup->Purify Product Ethyl 6-arylpyrimidine- 4-carboxylate Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Suzuki-Miyaura Coupling Workflow.

Analytical Characterization

Rigorous analytical control is essential in pharmaceutical development. The identity, purity, and stability of this compound and its derivatives must be confirmed.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the intermediate and the progress of a reaction. A general-purpose reversed-phase method is provided below.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcid improves peak shape and provides protons for mass spectrometry if used.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[13]
Gradient 10% B to 95% B over 15 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe pyrimidine ring has strong UV absorbance at this wavelength.
Injection Vol. 1-10 µLStandard injection volume.

This method serves as a starting point and should be optimized and validated for specific applications and derivatives.[14][15]

Application Case Study: Synthesis of a Core Kinase Inhibitor Scaffold

To illustrate the synergy of the described protocols, we present a synthetic route to a 6-aryl-4-aminopyrimidine scaffold, a common core in EGFR and other tyrosine kinase inhibitors.[16]

Synthesis_Pathway A Ethyl 6-chloropyrimidine- 4-carboxylate B Ethyl 6-arylpyrimidine- 4-carboxylate A->B  Suzuki Coupling (Protocol 2)   C 6-Arylpyrimidine- 4-carboxylic acid B->C  Ester Hydrolysis (e.g., LiOH, THF/H2O)   D 6-Aryl-4-(substituted-amino) -pyrimidine-5-carboxamide (Kinase Inhibitor Scaffold) C->D  Amide Coupling (e.g., HATU, DIPEA, Amine)  

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

  • Step 1: C-C Bond Formation (Suzuki Coupling): this compound is first subjected to a Suzuki-Miyaura reaction with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) as described in Protocol 2 to install the desired aryl group at the C6 position.

  • Step 2: Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Step 3: Amide Bond Formation: The carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide. This step often introduces a solubilizing group or a key binding motif for the target kinase.

This three-step sequence effectively utilizes the reactivity of the starting intermediate to rapidly build molecular complexity and access high-value pharmaceutical scaffolds.

Conclusion

This compound is a high-value intermediate whose utility is defined by the predictable and versatile reactivity of its C6-chloro substituent. Through robust and scalable reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling, it provides a reliable entry point to a vast chemical space of substituted pyrimidines. The protocols and insights provided herein are designed to empower researchers and drug development professionals to effectively leverage this cornerstone building block in the synthesis of next-generation therapeutic agents.

References

The Strategic Role of Ethyl 6-Chloropyrimidine-4-carboxylate in the Synthesis of Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and its Privileged Role in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, particularly in the development of anticancer agents.[1] Many pyrimidine-based compounds function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells.[2] Ethyl 6-chloropyrimidine-4-carboxylate has emerged as a versatile and highly valuable starting material in the synthesis of a new generation of targeted anticancer therapies, particularly kinase inhibitors. Its strategic placement of a reactive chlorine atom and an ester group on the pyrimidine ring allows for sequential and regioselective modifications, providing a robust platform for the construction of complex molecular architectures with potent and selective anticancer activity.

This guide provides an in-depth exploration of the applications of this compound in anticancer drug discovery. We will delve into the key synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices, empowering researchers to leverage this critical building block in their own drug development programs.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), while the ester at the 4-position can be hydrolyzed and converted to an amide. Furthermore, the pyrimidine ring itself can participate in palladium-catalyzed cross-coupling reactions. These three reaction handles provide a powerful toolkit for medicinal chemists.

Diagram: Key Reaction Pathways

G A Ethyl 6-chloropyrimidine- 4-carboxylate B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) A->B R-NH2 C Suzuki-Miyaura Cross-Coupling A->C R-B(OH)2 Pd catalyst D Amide Bond Formation A->D 1. Hydrolysis 2. Amine, Coupling agent E 6-Amino-substituted Pyrimidines B->E F 6-Aryl/Heteroaryl-substituted Pyrimidines C->F G Pyrimidine-4-carboxamides D->G H Diverse Anticancer Agents (e.g., Kinase Inhibitors) E->H F->H G->H

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. This has made them a prime target for anticancer drug development. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

Focus: Synthesis of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[3] Several potent CDK inhibitors are based on a 2,4-diaminopyrimidine scaffold. While direct synthesis examples starting from this compound are not readily found in the provided search results, a closely related analog, 6-chloropyrimidine-4-carboxylic acid, is used in a two-step synthesis of 6-dialkylaminopyrimidine carboxamides.[4] This highlights a feasible synthetic route where the ethyl ester of our target molecule would first be hydrolyzed to the carboxylic acid.

A general strategy for the synthesis of CDK inhibitors often involves the sequential substitution of a di-chloropyrimidine. For instance, in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors, a 2-chloropyrimidine is coupled with an arylamine using a Buchwald-Hartwig amination reaction.[5] This reaction is a powerful tool for forming C-N bonds and is widely applicable in medicinal chemistry.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from procedures for similar chloropyrimidines and illustrates the fundamental SNAr reaction.

Objective: To replace the chlorine atom at the 6-position of this compound with an amino group.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add the non-nucleophilic base (1.5 - 2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.

  • Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base is used to avoid competing with the desired amine nucleophile. Polar aprotic solvents like DMF or dioxane are excellent choices as they can solvate the ionic intermediates formed during the SNAr mechanism, thereby accelerating the reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[4][5] This reaction is instrumental in attaching aryl or heteroaryl moieties to the pyrimidine core, a common feature in many kinase inhibitors.

Objective: To couple an aryl or heteroaryl boronic acid to the 6-position of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Add water to the filtrate and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Expert Insights: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. For heteroaryl couplings, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium catalyst and promote efficient cross-coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. Microwave-assisted heating can significantly reduce reaction times for this transformation.[6]

Diagram: Synthetic Workflow for a Hypothetical Kinase Inhibitor

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Amide Formation A Ethyl 6-chloropyrimidine- 4-carboxylate C Intermediate A A->C DIPEA, DMF B Amine (R1-NH2) E Intermediate B C->E Pd(PPh3)4, K2CO3 Dioxane/H2O D Boronic Acid (R2-B(OH)2) G Final Kinase Inhibitor E->G 1. LiOH 2. HATU, DIPEA F Amine (R3-NH2)

Caption: A potential multi-step synthesis of a kinase inhibitor.

Quantitative Data Summary

Starting MaterialReaction TypeReagentsProductYield (%)Reference
6-chloropyrimidine-4-carboxylic acidAmidationAniline, HATU, DIPEA, DMFN-phenyl-6-chloropyrimidine-4-carboxamide-[4]
Intermediate from aboveSNArVarious amines, i-PrOH, DIPEA6-amino-N-phenylpyrimidine-4-carboxamides-[4]
2-chloropyrimidineBuchwald-Hartwig AminationArylamine, Cs₂CO₃, Pd₂(dba)₃, Xantphos, Dioxane (Microwave)N-aryl-pyrimidin-2-amine-[5]
4-aryl-2-chloropyrimidinesSNArEthyl 2-aminophenylquinoline-4-carboxylates, MicrowaveEthyl pyrimidine-quinolinecarboxylates-

Note: Specific yields for reactions starting directly with this compound were not available in the provided search results. The table presents data from analogous pyrimidine systems to illustrate typical reaction efficiencies.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel anticancer agents. Its well-defined reactivity allows for the strategic and controlled introduction of various functional groups, enabling the construction of diverse and complex molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery. Future research will undoubtedly continue to uncover new and innovative ways to utilize this important synthetic intermediate in the quest for more effective and selective cancer therapies. The development of novel catalytic methods for the functionalization of the pyrimidine ring will further expand the synthetic toolbox and pave the way for the discovery of the next generation of pyrimidine-based anticancer drugs.

References

The Strategic Application of Ethyl 6-chloropyrimidine-4-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, particularly in oncology and virology.[1][2] Ethyl 6-chloropyrimidine-4-carboxylate, a key heterocyclic building block, has emerged as a particularly valuable intermediate for the synthesis of novel therapeutics. Its strategic placement of reactive sites—a chlorine atom susceptible to displacement and an ethyl ester for further modification—provides a versatile platform for the construction of complex molecular architectures with tailored biological activities. This guide offers an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and insights into the rationale behind its use.

The Rationale for Employing this compound in Drug Design

The utility of this compound in the synthesis of kinase inhibitors and other targeted therapies stems from several key features:

  • Bioisosteric Mimicry: The pyrimidine core is a well-established bioisostere of the purine ring system found in adenosine triphosphate (ATP).[1] This structural similarity allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the active site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][3]

  • Tunable Reactivity: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[4][5] The ethyl carboxylate group at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification.

  • Vectorial Synthesis: The differential reactivity of the functional groups on the pyrimidine ring allows for a vectorial and convergent synthetic approach. This enables the efficient assembly of complex molecules from simpler, readily available starting materials.

Application Notes: A Versatile Scaffold for Kinase Inhibitors

This compound has been instrumental in the development of numerous kinase inhibitors. The general strategy involves the sequential or one-pot modification of the pyrimidine core to introduce functionalities that interact with key residues in the ATP-binding pocket of the target kinase.

A common synthetic route involves an initial Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the 6-position, followed by a nucleophilic aromatic substitution to introduce an amine at a different position (if starting with a di- or tri-chlorinated pyrimidine and modifying it to have a similar core structure). The ethyl ester can then be converted to a carboxamide to further enhance binding affinity and modulate physicochemical properties.

Below is a generalized workflow illustrating the synthetic utility of pyrimidine intermediates in the construction of kinase inhibitors.

G cluster_0 Core Synthesis Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Arylboronic Acid, Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (C-N Bond Formation) Suzuki->SNAr Amine Nucleophile Amidation Amide Coupling SNAr->Amidation Hydrolysis then Amine, Coupling Agent Final Drug Candidate Amidation->Final

Caption: Generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and similar pyrimidine scaffolds. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrimidine with an Arylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to form a C-C bond at the 6-position of the pyrimidine ring. The conditions are adapted from established methods for the coupling of less reactive heteroaryl chlorides.[6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask, followed by the catalyst pre-mixture. Degas the resulting suspension by bubbling argon through it for 10-15 minutes.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources after in situ reduction.
Ligand PPh₃, P(t-Bu)₃Electron-rich and bulky phosphine ligands enhance the rate of oxidative addition to the C-Cl bond.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane, TolueneAprotic solvents that are stable at elevated temperatures.
Temperature 80-100 °CHigher temperatures are often required for the coupling of less reactive aryl chlorides.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the chlorine atom at the 6-position with an amine nucleophile, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the polar aprotic solvent (e.g., DMF).

  • Addition of Reagents: Add the amine (1.1 eq) and the base (1.5 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to 80-120 °C. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for SNAr.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes and prevent the formation of dust. Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategic combination of a reactive chlorine atom and a modifiable ester group on a biologically relevant pyrimidine scaffold provides medicinal chemists with a powerful tool for the synthesis of novel therapeutics, particularly in the area of kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery endeavors.

References

Application Notes and Protocols for the Derivatization of Ethyl 6-chloropyrimidine-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological systems is profound.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Ethyl 6-chloropyrimidine-4-carboxylate is a particularly attractive starting material for generating libraries of novel compounds for biological screening. Its two key functional handles—the reactive 6-chloro substituent and the versatile 4-ethyl carboxylate group—allow for a systematic and diverse derivatization strategy. This application note provides a detailed guide to the primary synthetic transformations of this scaffold, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and outlines a strategy for the creation of a compound library for high-throughput screening.

Chemical Reactivity and Strategic Considerations

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is central to its reactivity. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the ring's electron-withdrawing nature. The ethyl carboxylate group at the 4-position further enhances this effect, making the 6-position a prime site for displacement by a variety of nucleophiles.

Two principal strategies for the derivatization of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing nitrogen, oxygen, and sulfur nucleophiles at the 6-position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond at the 6-position, allowing for the introduction of a wide range of aryl and heteroaryl moieties. This is particularly valuable for exploring structure-activity relationships in areas like kinase inhibitor development.

The choice of derivatization strategy and the selection of building blocks should be guided by the principles of Diversity-Oriented Synthesis (DOS) .[2][6] The goal is to maximize the chemical diversity of the resulting library to increase the probability of identifying novel biological activities.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Rationale: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to facilitate the dissolution of the reactants and the stabilization of the charged intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (0.1-0.2 M).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq) or anhydrous K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-pyrimidine-4-carboxylate derivative.

Workflow for SNAr Derivatization

sn_ar_workflow start This compound reagents Amine (R1R2NH) Base (DIPEA or K2CO3) Solvent (DMF) start->reagents 1. Add reaction SNAr Reaction (80-120 °C) reagents->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product Ethyl 6-(dialkylamino)pyrimidine -4-carboxylate purification->product 5. Purify

Caption: Workflow for SNAr Derivatization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[7] The catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq) or a combination of Pd(OAc)₂ (0.02-0.05 eq) and a phosphine ligand like SPhos or XPhos (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-aryl-pyrimidine-4-carboxylate derivative.

Workflow for Suzuki-Miyaura Cross-Coupling

suzuki_workflow start This compound reagents Arylboronic Acid (ArB(OH)2) Pd Catalyst & Ligand Base (K2CO3) Solvent (Dioxane/H2O) start->reagents 1. Combine reaction Suzuki Coupling (80-100 °C) reagents->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product Ethyl 6-arylpyrimidine -4-carboxylate purification->product 5. Purify

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Building a Compound Library for Biological Screening

A key objective of derivatizing a scaffold like this compound is to generate a library of compounds for biological screening. The design of this library should be intentional, aiming to cover a broad chemical space.

Library Design Logic

library_design cluster_snar SNAr Building Blocks (Amines) cluster_suzuki Suzuki Building Blocks (Boronic Acids) scaffold Ethyl 6-chloropyrimidine -4-carboxylate Scaffold amine1 Aliphatic (cyclic/acyclic) scaffold->amine1 SNAr amine2 Aromatic (electron-rich/poor) scaffold->amine2 SNAr amine3 Heterocyclic scaffold->amine3 SNAr boronic1 Aryl (varied substitution patterns) scaffold->boronic1 Suzuki boronic2 Heteroaryl (pyridines, furans, etc.) scaffold->boronic2 Suzuki library Diverse Compound Library for Biological Screening amine1->library amine2->library amine3->library boronic1->library boronic2->library

Caption: Logic for Building a Diverse Compound Library.

Selection of Building Blocks:

To maximize diversity, a carefully selected set of amines and boronic acids should be used.

Reaction Type Building Block Class Examples Rationale for Diversity
SNAr Primary & Secondary Aliphatic AminesCyclohexylamine, Piperidine, Morpholine, n-ButylamineExplores variations in size, rigidity, and hydrogen bonding capacity.
AnilinesAniline, 4-Fluoroaniline, 4-Methoxyaniline, 3-ChloroanilineProbes the effect of electronic properties (electron-donating vs. electron-withdrawing) and substitution patterns on the aromatic ring.
Suzuki Coupling Arylboronic AcidsPhenylboronic acid, 4-Tolylboronic acid, 3-Nitrophenylboronic acid, 4-Biphenylboronic acidIntroduces a range of steric and electronic features, as well as extending the molecular framework.
Heteroarylboronic Acids3-Pyridinylboronic acid, 2-Thiopheneboronic acid, 3-Furanylboronic acidIncorporates different heteroatoms to modulate properties like polarity, hydrogen bonding potential, and metabolic stability.

Data Summary and Expected Outcomes

The following table provides representative yields that can be expected for the derivatization of this compound based on analogous reactions in the literature. Actual yields will vary depending on the specific nucleophile or boronic acid used and optimization of reaction conditions.

Derivative Type Reactant Reaction Expected Yield Range (%)
6-Anilino-pyrimidineAnilineSNAr60-85
6-Morpholino-pyrimidineMorpholineSNAr75-95
6-Phenyl-pyrimidinePhenylboronic acidSuzuki65-90
6-(3-Pyridyl)-pyrimidine3-Pyridinylboronic acidSuzuki50-75

Conclusion

This compound is a versatile and valuable scaffold for the synthesis of diverse compound libraries for biological screening. The protocols outlined in this application note for Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling provide robust and reproducible methods for its derivatization. By employing a Diversity-Oriented Synthesis approach in the selection of building blocks, researchers can efficiently generate novel chemical entities with a high potential for discovering new biological activities and advancing drug discovery programs.

References

Application Note: Comprehensive Analytical Characterization of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Ethyl 6-chloropyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols and insights provided herein are intended for researchers, quality control analysts, and drug development professionals. This guide emphasizes not only the procedural steps but also the underlying scientific principles governing each technique, ensuring robust and reliable analytical outcomes. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Elemental Analysis.

Introduction: The Significance of this compound

This compound (CAS No: 51940-63-7) is a pivotal heterocyclic building block in medicinal chemistry. Its pyrimidine core is a common scaffold in a multitude of therapeutic agents, including kinase inhibitors and antiviral drugs. The presence of a chloro-substituent and an ethyl carboxylate group provides reactive handles for further chemical modifications, making it a versatile precursor in drug discovery pipelines.

Given its role as a critical starting material, the unequivocal confirmation of its identity, purity, and stability is paramount. A multi-faceted analytical approach is therefore not just recommended but essential for regulatory compliance and for ensuring the quality and consistency of downstream products. This application note details the primary analytical techniques for its characterization.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
Exact Mass 186.0196052 DaPubChem[1]
Appearance Solid (typical)Sigma-Aldrich
XLogP3 1.7PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethyl ester group and the aromatic protons on the pyrimidine ring will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This is particularly useful for identifying the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Interpretation:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ethyl -CH₃~1.4Triplet (t)3H-O-CH₂-CH₃
Ethyl -CH₂~4.4Quartet (q)2H-O-CH₂ -CH₃
Pyrimidine C5-H~7.8Singlet (s)1HPyrimidine Ring Proton
Pyrimidine C2-H~9.2Singlet (s)1HPyrimidine Ring Proton
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Ethyl -CH₃~14-O-CH₂-CH₃
Ethyl -CH₂~62-O-CH₂ -CH₃
Pyrimidine C5~120C-H on pyrimidine ring
Pyrimidine C4~150C-COOEt on pyrimidine ring
Pyrimidine C6~155C-Cl on pyrimidine ring
Pyrimidine C2~158C-H on pyrimidine ring
Carbonyl C=O~163C =O of ester

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide insights into its elemental composition and structure.

Rationale for MS Analysis
  • Molecular Ion Peak: Electrospray Ionization (ESI) or other soft ionization techniques will yield the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, providing strong evidence for the presence of a single chlorine atom.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₇H₇ClN₂O₂).

Experimental Protocol: ESI-MS

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Reagents:

  • Methanol or acetonitrile (HPLC grade).

  • Formic acid (optional, to promote ionization).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in the chosen solvent.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The scan range should be set to include the expected m/z of the molecular ion (e.g., m/z 100-500).

Expected Results:

  • [M+H]⁺: m/z 187.0274 (Monoisotopic)

  • Isotopic Peak [M+H+2]⁺: m/z 189.0245, with an intensity of approximately 32.5% of the [M+H]⁺ peak.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Prepare Dilute Solution (e.g., in Methanol) B Direct Infusion into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze Molecular Ion Peak ([M+H]+ at m/z ~187) C->D E Verify Chlorine Isotopic Pattern (M+2 peak at ~33%) D->E F Confirm Elemental Composition (with HRMS) E->F

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for HPLC Analysis
  • Quantitative Purity: By measuring the area of the main peak relative to the total area of all peaks, the purity of the sample can be accurately determined.

  • Stability Indicating: A robust HPLC method can be used in stability studies to monitor for the appearance of degradation products over time.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • An HPLC system with a UV detector, autosampler, and column oven.

Column:

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase:

  • A gradient of water (A) and acetonitrile or methanol (B) is typically effective. Both phases can be modified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

Example Method:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.

Justification of Method Choices:

  • Reversed-Phase (C18): Suitable for moderately polar compounds like this compound (XLogP3 = 1.7).[1]

  • Gradient Elution: Ensures that both polar and non-polar impurities can be eluted and detected within a reasonable run time.

  • Acidic Modifier: The formic acid helps to protonate any basic sites on the molecule and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[4]

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (pyrimidine)
~2980C-H stretchAliphatic (ethyl)
~1730-1715C=O stretchEster carbonyl
~1600-1450C=C, C=N stretchPyrimidine ring
~1250-1100C-O stretchEster
~800-600C-Cl stretchChloro-substituent

Note: These are typical ranges. The spectrum of a related compound shows a strong carbonyl peak around 1703 cm⁻¹.[5]

UV-Vis Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is useful for characterizing compounds with chromophores, such as aromatic rings.

Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a quartz cuvette to measure the absorbance from approximately 200 to 400 nm.

Expected Result:

  • The pyrimidine ring system is a strong chromophore. Expect one or more absorption maxima (λ_max) in the range of 240-280 nm, corresponding to π→π* electronic transitions.[6] This information is valuable for selecting an appropriate wavelength for HPLC detection.

Elemental Analysis

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in the sample. The results are compared to the theoretical values calculated from the molecular formula. This is a classic method for confirming the empirical formula and assessing purity with respect to inorganic impurities.

Theoretical Composition for C₇H₇ClN₂O₂:

  • Carbon (C): 45.06%

  • Hydrogen (H): 3.78%

  • Nitrogen (N): 15.01%

  • Chlorine (Cl): 19.00%

  • Oxygen (O): 17.15%

Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values.

Summary and Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. NMR and high-resolution mass spectrometry are essential for unequivocal structural confirmation and formula determination. HPLC is the gold standard for purity assessment, while FTIR and UV-Vis spectroscopy provide valuable complementary data on functional groups and electronic properties. Finally, elemental analysis serves as a fundamental check of the elemental composition. By employing the protocols and rationale detailed in this guide, researchers can ensure the quality, identity, and purity of this critical pharmaceutical intermediate, thereby supporting robust and reproducible drug development programs.

References

Application Note and Protocols for the Analysis of Ethyl 6-chloropyrimidine-4-carboxylate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl 6-chloropyrimidine-4-carboxylate in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous pharmaceuticals, including kinase inhibitors and other targeted therapies. The precise structural elucidation and purity assessment of this intermediate are critical to ensure the safety and efficacy of the final drug product. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques in modern chemistry.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization of this key synthetic intermediate. We will delve into the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, providing a robust framework for self-validating analytical systems.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is paramount for interpreting spectral data.

Structure:

Key Properties:

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂[1]
Molecular Weight186.59 g/mol [1]
IUPAC NameThis compound[1]
Physical FormSolid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[3][4][5]

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is often a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[3][4][5]

  • Internal Standard: Add a small amount of TMS to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Acquisition Parameters: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes setting the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1Singlet1HH-2 (pyrimidine ring)
~7.8Singlet1HH-5 (pyrimidine ring)
~4.5Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

  • The two singlets in the aromatic region correspond to the two protons on the pyrimidine ring. Their distinct chemical shifts are due to their different electronic environments.

  • The quartet and triplet are characteristic of an ethyl group (-CH₂CH₃). The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet arises from the methyl protons being split by the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~162C-4 (pyrimidine ring)
~160C-6 (pyrimidine ring)
~158C-2 (pyrimidine ring)
~120C-5 (pyrimidine ring)
~63-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • The spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • The carbonyl carbon of the ester group will appear at the most downfield chemical shift.

  • The four carbons of the pyrimidine ring will have characteristic chemical shifts in the aromatic region.

  • The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The choice of ionization method is crucial for obtaining a meaningful mass spectrum. For a molecule like this compound, both hard and soft ionization techniques can be employed depending on the desired information.

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is useful for structural elucidation.[6][7][8]

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for accurate molecular weight determination.[6][7][9][10]

Protocol (using ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and cone voltage, should be optimized to maximize the signal of the protonated molecule.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum will provide the mass-to-charge ratio (m/z) of the ions produced.

Expected Mass Spectral Data (ESI+):

m/zIon
187.03[M+H]⁺
209.01[M+Na]⁺

Fragmentation Pattern (EI):

The fragmentation pattern in EI-MS can be complex but provides valuable structural information. Key fragmentation pathways often involve the loss of stable neutral molecules or radicals.

Diagram of the Experimental Workflow:

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Analysis Data Interpretation NMR_Sample Sample Dissolution (CDCl₃ or DMSO-d₆) NMR_Acquisition ¹H and ¹³C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data Spectral Data (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation MS_Sample Sample Dilution (Methanol or Acetonitrile) MS_Ionization Ionization (ESI or EI) MS_Sample->MS_Ionization MS_Data Mass Spectrum (m/z, Fragmentation) MS_Ionization->MS_Data MS_Data->Structure_Elucidation Start Ethyl 6-chloropyrimidine- 4-carboxylate Start->NMR_Sample Start->MS_Sample

Caption: Experimental workflow for NMR and MS analysis.

Proposed Fragmentation Pathway of this compound:

G M [C₇H₇ClN₂O₂]⁺˙ m/z = 186/188 F1 [C₅H₂ClN₂O]⁺˙ m/z = 141/143 M->F1 - OC₂H₅ F2 [C₆H₄ClN₂O₂]⁺ m/z = 159/161 M->F2 - C₂H₃ F3 [C₅H₂ClN₂]⁺ m/z = 125/127 F1->F3 - CO F4 [C₄H₂N₂]⁺˙ m/z = 78 F3->F4 - Cl

Caption: Proposed EI fragmentation pathway.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. The protocols and data interpretation guidelines presented in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries to ensure the quality and integrity of this vital synthetic intermediate. Adherence to these methodologies will contribute to the successful development of novel therapeutics.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 6-chloropyrimidine-4-carboxylate in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its strategic importance lies in the versatile reactivity of the pyrimidine core, which is a common scaffold in numerous therapeutic agents. The chloro-substituent at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the ester group at the 4-position can be further manipulated, making it a valuable intermediate for constructing complex molecular architectures. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including their use as anticancer, antiviral, and antimicrobial agents.[1] This application note provides a comprehensive guide for the scalable and safe synthesis of this compound, addressing the critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

Reaction Overview: A Two-Step Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclocondensation of diethyl malonate with formamide to yield ethyl 6-hydroxypyrimidine-4-carboxylate. The subsequent step is a chlorination reaction using phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group, affording the desired product.

Part 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

This initial step involves the formation of the pyrimidine ring through the condensation of an ester with a source of the N-C-N fragment.

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation of diethyl malonate with formamide. The ethoxide, generated in situ from sodium metal and ethanol, deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring.

Laboratory-Scale Protocol (Up to 100 g)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl malonate160.1780 g (76 mL)0.5
Formamide45.04112.6 g (100 mL)2.5
Sodium metal22.9911.5 g0.5
Absolute Ethanol46.07500 mL-
Concentrated HCl36.46As needed-
Water18.02As needed-

Equipment:

  • 2 L three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: Carefully add 11.5 g of sodium metal in small pieces to 250 mL of absolute ethanol in the 2 L flask under a nitrogen atmosphere. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Reaction Setup: Once all the sodium has dissolved, attach the reflux condenser and mechanical stirrer.

  • Addition of Reactants: Add 80 g of diethyl malonate to the sodium ethoxide solution. In a separate beaker, dissolve 30 g of dry urea in 250 mL of warm (approx. 70 °C) absolute ethanol. Add the urea solution to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 7 hours. A white precipitate of the sodium salt of the product will form.

  • Work-up: Cool the reaction mixture to room temperature. Add 450 mL of warm water (50 °C) to dissolve the precipitate.

  • Acidification: Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus paper. The product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Filter the solid using a Buchner funnel, wash with cold water, and dry in an oven at 100 °C.

Part 2: Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate

This step is a critical transformation where the hydroxyl group is replaced by a chlorine atom. Traditional methods often employ a large excess of POCl₃, which poses significant environmental and safety challenges on a larger scale. The following protocol is based on a more sustainable and safer solvent-free approach using an equimolar amount of POCl₃.[3][4]

Causality Behind Experimental Choices: The Rationale for a Solvent-Free, Equimolar Approach

The use of excess POCl₃ as both a reagent and a solvent in traditional chlorination reactions presents several drawbacks, especially during scale-up:

  • Environmental Burden: The disposal of large quantities of unreacted POCl₃ and its acidic byproducts is environmentally hazardous and costly.

  • Safety Hazards: The quenching of excess POCl₃ is highly exothermic and can lead to thermal runaway if not carefully controlled. Incomplete hydrolysis can form metastable intermediates, posing a risk of delayed exothermic events.[5][6]

  • Economic Inefficiency: Using a large excess of a reagent is economically unfavorable in large-scale production.

The solvent-free protocol with an equimolar amount of POCl₃ addresses these issues by:

  • Minimizing Waste: The reaction goes to near completion with stoichiometric amounts of reagents, significantly reducing waste.

  • Enhancing Safety: The absence of a large excess of POCl₃ simplifies the work-up and reduces the risk of uncontrolled exothermic reactions during quenching.

  • Improving Process Economics: The reduced consumption of POCl₃ and the elimination of a solvent make the process more cost-effective.

Scale-Up Protocol (Kilogram Scale)

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 6-hydroxypyrimidine-4-carboxylate170.151.0 kg5.88
Phosphorus oxychloride (POCl₃)153.330.90 kg (0.55 L)5.88
Pyridine (anhydrous)79.100.46 kg (0.47 L)5.88
Toluene92.14As needed-
Sodium Bicarbonate84.01As needed-

Equipment:

  • Glass-lined reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and a bottom outlet valve.

  • Scrubber system for acidic vapors.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

Procedure:

  • Charging the Reactor: Charge the reactor with 1.0 kg of Ethyl 6-hydroxypyrimidine-4-carboxylate and 0.46 kg of anhydrous pyridine.

  • Addition of POCl₃: Slowly add 0.90 kg of POCl₃ to the stirred mixture via the addition funnel. The addition is exothermic and should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up - Quenching: This is a critical and potentially hazardous step. The recommended procedure is a "reverse quench". Prepare a separate vessel with a stirred solution of saturated sodium bicarbonate in water, cooled to 10-15 °C. Slowly transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quenching vessel does not exceed 25 °C. Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation and a robust scrubbing system.[7]

  • Extraction: After the quench is complete and gas evolution has ceased, extract the aqueous mixture with toluene (2 x 2 L).

  • Washing: Combine the organic layers and wash with water (1 x 2 L) and then with brine (1 x 2 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Safety Considerations for Scale-Up
  • Chlorination Reactions: These reactions are often highly exothermic.[4] Proper temperature control is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water.[8] It is toxic upon inhalation and can cause severe burns. All handling should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator.

  • Quenching: The quenching of POCl₃ is the most hazardous part of the process. A reverse quench (adding the reaction mixture to the quenching solution) is strongly recommended to control the exotherm.[7] Never add water or other quenching agents directly to a large excess of POCl₃.[9]

  • Pressure Build-up: The reaction generates HCl gas. The reactor must be equipped with a pressure relief system and a scrubber to neutralize acidic vapors.

Analytical Quality Control

To ensure the quality and consistency of the final product, a robust analytical control strategy is essential.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Purity HPLC≥ 98%
Melting Point Capillary Method45-48 °C
Residual Solvents GC-HSToluene: ≤ 890 ppm
Water Content Karl Fischer Titration≤ 0.5%

Typical Analytical Methods:

  • HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a UV detector is suitable for monitoring the reaction progress and determining the final purity.

  • ¹H NMR: The ¹H NMR spectrum provides a definitive structural confirmation. The expected signals for this compound are a triplet and a quartet for the ethyl group, and two singlets for the pyrimidine protons.[10]

  • GC-MS: Can be used to identify and quantify volatile impurities and residual solvents.

Workflow and Process Logic Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A Diethyl Malonate + Formamide C Reaction at Reflux A->C B Sodium Ethoxide in Ethanol B->C D Acidic Work-up & Isolation C->D E Ethyl 6-hydroxypyrimidine-4-carboxylate D->E F Ethyl 6-hydroxypyrimidine-4-carboxylate E->F Intermediate H Solvent-Free Reaction at 100-110°C F->H G POCl3 (equimolar) + Pyridine G->H I Reverse Quench & Extraction H->I J Purification I->J K This compound J->K

Caption: Overall workflow for the two-step synthesis of this compound.

Scale-Up Logic and Safety Interlocks

Scale_Up_Logic Start Start Scale-Up Process Hazard_Analysis Hazard Analysis Exothermic Reactions Corrosive Reagents Gas Evolution Start->Hazard_Analysis Process_Parameters Define Critical Process Parameters Temperature Addition Rate Stirring Speed Hazard_Analysis->Process_Parameters Equipment_Selection Select Appropriate Equipment Glass-Lined Reactor Scrubber Temperature Control Process_Parameters->Equipment_Selection Safety_Interlocks Implement Safety Interlocks High-Temperature Alarm/Shutdown Pressure Relief Valve Emergency Quench System Equipment_Selection->Safety_Interlocks Protocol_Execution Execute Scaled-Up Protocol Controlled Addition Continuous Monitoring Safety_Interlocks->Protocol_Execution QC_Checks In-Process & Final QC HPLC NMR KF Titration Protocol_Execution->QC_Checks End High-Quality Product QC_Checks->End

Caption: Logical flow for ensuring safety and quality during the scale-up process.

Conclusion

The successful and safe scale-up of the synthesis of this compound is achievable through careful planning, a thorough understanding of the reaction hazards, and the implementation of robust process controls. The presented two-step synthesis, particularly the adoption of a solvent-free, equimolar chlorination protocol, offers a more sustainable and safer alternative to traditional methods. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate on a larger scale, thereby facilitating the advancement of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sometimes temperamental transformation. Chloropyrimidines, while valuable building blocks, are known to be less reactive than their bromo or iodo counterparts, often requiring carefully optimized conditions for successful coupling.[1][2][3] This resource provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to help you diagnose and resolve common issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding Suzuki coupling with chloropyrimidines.

Q1: Why is my Suzuki coupling with a chloropyrimidine failing when the same conditions work for a bromopyrimidine?

A1: The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than a carbon-bromine (C-Br) or carbon-iodine (C-I) bond. This makes the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst into the C-Cl bond more difficult.[2][4] Consequently, reactions with chloropyrimidines typically require more active catalyst systems, stronger bases, and potentially higher temperatures to proceed efficiently.[5]

Q2: What is the most common reason for low yields in chloropyrimidine Suzuki couplings?

A2: Beyond catalyst inefficiency, a frequent culprit for low yields is the degradation of the boronic acid coupling partner.[6] Two common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).[1][6][7] These side reactions are often promoted by high temperatures and certain bases.[1][7]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Absolutely. Microwave-assisted synthesis can be highly effective for Suzuki couplings of chloropyrimidines. It often leads to dramatically reduced reaction times and can improve yields, sometimes even with lower catalyst loadings.[1][8]

II. Troubleshooting Guides: A Symptom-Based Approach

This section provides detailed troubleshooting strategies based on the specific outcomes of your experiment.

A. Issue: No Reaction or Very Low Conversion

You've run your reaction, and upon analysis (TLC, LC-MS, NMR), you see predominantly unreacted starting materials.

Q: I see little to no product formation. How can I determine if my catalyst, ligand, or base is the problem?

A: A systematic approach is key. Chloropyrimidines are challenging substrates, and the choice of catalyst, ligand, and base is critical for success.[1]

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more specialized ligands are required to facilitate the difficult oxidative addition of the C-Cl bond.[1][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[4][9] These ligands promote the formation of the active monoligated Pd(0) species and increase its electron density, aiding the oxidative addition step.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step. For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[10][11] However, be aware that very strong bases can promote boronic acid decomposition.[7]

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[8][12] The water can be beneficial by aiding the dissolution of the base and facilitating the formation of the active boronate species.[8][13]

Workflow for Diagnosing "No Reaction"

G start Start: No Product Observed catalyst_check Is the Catalyst System Appropriate for Aryl Chlorides? start->catalyst_check ligand_screen Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) or NHC Ligands catalyst_check->ligand_screen No base_check Is the Base Strong Enough? catalyst_check->base_check Yes ligand_screen->base_check base_screen Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) base_check->base_screen No reagent_check Are Reagents High Quality and Anhydrous/Degassed? base_check->reagent_check Yes base_screen->reagent_check reagent_prep Use Freshly Purified Solvents and High-Purity Boronic Acid. Degas Thoroughly. reagent_check->reagent_prep No temp_check Is the Reaction Temperature Sufficient? reagent_check->temp_check Yes reagent_prep->temp_check increase_temp Increase Temperature or Consider Microwave Irradiation temp_check->increase_temp No success Reaction Proceeds temp_check->success Yes increase_temp->success

Caption: A flowchart for troubleshooting a lack of product formation.

B. Issue: Low Yield of Desired Product with Side Products

Your reaction works, but the yield is poor, and you observe significant byproducts.

Q: I'm getting my product, but the yield is low, and I see a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What's happening?

A: This is a classic case of protodeboronation , a common side reaction where the boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond.[1][6][7]

  • Cause: This is often exacerbated by high temperatures and prolonged reaction times.[1] Some boronic acids, particularly heteroaryl boronic acids, are more prone to this decomposition pathway.[6]

  • Solution:

    • Use Fresh Boronic Acid: Ensure your boronic acid is pure and dry. Older or impure reagents can be partially hydrolyzed.

    • Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can slowly release the boronic acid in situ, minimizing its concentration and thus decomposition.[6][14]

    • Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.

    • Careful Choice of Base: While a strong base is often needed, excessively harsh basic conditions can accelerate protodeboronation.[7] A screen of bases might be necessary.

Q: My main byproduct is a dimer of my boronic acid. How can I prevent this?

A: You are observing homocoupling . This occurs when two molecules of the boronic acid couple together, a reaction that can be catalyzed by Pd(II) species.[6][7]

  • Cause: Homocoupling is often a sign that the transmetalation and reductive elimination steps of the catalytic cycle are slow compared to the oxidative processes that can lead to the boronic acid dimerization. It can be more prevalent if your reaction mixture is not properly degassed, as oxygen can promote the formation of Pd(II).[6]

  • Solution:

    • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

    • Use a Slight Excess of the Halide: Using a small excess (e.g., 1.1 equivalents) of the chloropyrimidine can help ensure that the palladium catalyst preferentially reacts with it rather than promoting homocoupling.[1]

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which require an in situ reduction step that can sometimes facilitate homocoupling.[7][8]

The Suzuki-Miyaura Catalytic Cycle and Common Failure Points

Suzuki_Cycle cluster_side_reactions Common Failure Pathways Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-Cl (Slow for Chlorides) Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation + [R-B(OR)3]- (Base Mediated) Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Pd-H Species RedElim Reductive Elimination Transmetalation->RedElim Homocoupling Homocoupling (R-R) Transmetalation->Homocoupling [O2] RedElim->Pd0 Product (Ar-R) Protodeboronation Protodeboronation (R-H) BoronicAcid BoronicAcid->Protodeboronation H2O, Base

Caption: The Suzuki catalytic cycle and key side reactions.

C. Issue: Formation of Dehalogenated Byproduct

Instead of the coupled product, you are isolating the pyrimidine where the chlorine has been replaced by a hydrogen atom.

Q: My main byproduct is the hydrodehalogenated pyrimidine. What causes this and how can I stop it?

A: This side reaction is known as hydrodehalogenation or simply dehalogenation . It is a common issue, particularly with electron-deficient and N-heterocyclic halides.[2]

  • Cause: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H species can then transfer a hydride to the pyrimidine ring, leading to the dehalogenated product.[2]

  • Solution:

    • Choice of Base and Solvent: Using anhydrous conditions and a non-protic solvent can help. If a base like K₃PO₄ is used, ensuring it is finely ground and anhydrous is beneficial. Some protocols for anhydrous couplings with K₃PO₄ suggest adding a few equivalents of water is necessary for the reaction to proceed, so this is a parameter to carefully optimize.[15]

    • Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Screening different phosphine or NHC ligands is recommended.

    • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and sometimes promote side reactions. Protecting the N-H group can sometimes suppress dehalogenation.[2] While pyrimidine itself does not have an N-H, this is a key consideration for other heteroaromatic coupling partners.

III. Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a set of robust starting conditions for the Suzuki coupling of a generic chloropyrimidine. Optimization from this point is highly recommended.[5][10][16]

ParameterRecommended ConditionRationale & Notes
Aryl Halide Chloropyrimidine (1.0 eq)The limiting reagent.
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)A slight excess helps drive the reaction to completion.
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand SPhos or XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Strong, inorganic bases are often required.[10][11]
Solvent Dioxane/H₂O (e.g., 5:1 v/v) or Toluene/H₂OA mixture of an organic solvent and water is often optimal.[8]
Temperature 80-110 °CHigher temperatures are generally needed for chlorides.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.
Experimental Protocol: General Procedure for Suzuki Coupling of a Chloropyrimidine

This protocol is a general guideline and should be adapted for specific substrates.

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. References

  • Al-Amin, M., et al. (2012). The Hydrolysis of Potassium Organotrifluoroborate (RBF3K) Reagents to the Corresponding Boronic Acids (RB(OH)2). Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Knapp, D. M., et al. (2016). Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. Available at: --INVALID-LINK--

  • Jadhav, S. A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. Available at: --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--

  • Han, Y., & Giroux, A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: --INVALID-LINK--

  • Tomanová, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: --INVALID-LINK--

  • Scott, C. J., & Sweeney, J. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: --INVALID-LINK--

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: --INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: --INVALID-LINK--

  • Sobeck, J., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and optimization of Ethyl 6-chloropyrimidine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical development.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I rectify this?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Reagent Quality and Stoichiometry:

      • Insight: The purity and reactivity of your starting materials are paramount. For instance, the synthesis often involves the condensation of a β-ketoester with an amidine or a related nitrogen source.[2][3] The stability of these reagents can be a concern.

      • Actionable Advice:

        • Verify Reagent Purity: Use freshly sourced or purified reagents. Older reagents can degrade, leading to lower reactivity.

        • Check Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reagent may be beneficial, but a significant imbalance can lead to side reactions.

        • Moisture Control: Many of the reagents and intermediates are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary.

    • Reaction Temperature and Time:

      • Insight: The reaction temperature directly influences the reaction rate.[4][] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

      • Actionable Advice:

        • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        • Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction at regular intervals to determine the optimal reaction time.

    • Solvent Choice:

      • Insight: The solvent plays a critical role in solubilizing reactants and influencing reaction pathways.[4] An inappropriate solvent can hinder the reaction.

      • Actionable Advice:

        • Solvent Screening: If the standard solvent (e.g., ethanol, methanol) is not effective, consider screening other solvents with different polarities and boiling points, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[4]

Issue 2: Formation of Significant Impurities

  • Question: My final product is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I minimize their formation?

  • Answer: Impurity formation is a frequent challenge. Understanding the potential side reactions is key to mitigating this issue.

    • Common Side Reactions:

      • Insight: Depending on the synthetic route, side reactions such as dimerization, polymerization of starting materials, or reaction with the solvent can occur. For example, in reactions involving β-ketoesters, self-condensation can be a competing pathway.[6]

      • Actionable Advice:

        • Control Reagent Addition: Slow, dropwise addition of one reagent to another can often minimize side reactions by maintaining a low concentration of the added reagent.

        • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Fluctuations can favor the formation of undesired byproducts.

        • pH Adjustment: In some cases, controlling the pH of the reaction mixture can suppress side reactions. For instance, adding a non-nucleophilic base might be necessary to facilitate the desired reaction without promoting side reactions.

    • Purification Strategies:

      • Insight: Even with optimized reaction conditions, some impurities may be unavoidable. An effective purification strategy is essential.

      • Actionable Advice:

        • Column Chromatography: This is a powerful technique for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent) is critical.

        • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

        • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, washing the organic layer with a mild acid or base can remove basic or acidic impurities, respectively.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

  • Question: What is a common and reliable synthetic route for this compound?

  • Answer: A widely used method involves the cyclocondensation of diethyl malonate with formamidine, followed by chlorination. The initial reaction forms Ethyl 6-hydroxypyrimidine-4-carboxylate, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[7]

  • Question: How can I effectively monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Question: What are the key safety precautions to consider during this synthesis?

  • Answer:

    • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated area and away from ignition sources.

    • General Handling: Standard laboratory safety practices should always be followed.

Experimental Workflow and Data

Table 1: Typical Reaction Conditions for Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate
ParameterConditionRationale
Starting Material Ethyl 6-hydroxypyrimidine-4-carboxylatePrecursor to the final product.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective for converting hydroxyl groups to chlorides on pyrimidine rings.
Solvent Toluene or AcetonitrileInert solvents that are stable to the reaction conditions.
Temperature 80-110 °C (Reflux)Provides the necessary activation energy for the reaction.[]
Reaction Time 2-6 hoursTypically sufficient for the reaction to go to completion.
Work-up Quenching with ice water, extraction with an organic solvent (e.g., ethyl acetate), and purification.Neutralizes excess POCl₃ and isolates the product.
Reaction Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of this compound.

Reaction_Workflow cluster_synthesis Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate cluster_chlorination Chlorination cluster_purification Purification Start Diethyl Malonate + Formamidine Acetate Reaction1 Cyclocondensation (Base, Ethanol, Reflux) Start->Reaction1 Intermediate Ethyl 6-hydroxypyrimidine-4-carboxylate Reaction1->Intermediate Reaction2 Chlorination (POCl₃, Toluene, Reflux) Intermediate->Reaction2 Product This compound Reaction2->Product Workup Work-up (Quenching, Extraction) Product->Workup Purify Purification (Column Chromatography) Workup->Purify FinalProduct Pure this compound Purify->FinalProduct

References

Technical Support Center: Navigating the Stability of Ethyl 6-chloropyrimidine-4-carboxylate in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the use of Ethyl 6-chloropyrimidine-4-carboxylate in your synthetic endeavors. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your starting materials to ensure the success and reproducibility of your experiments. This guide is structured to address the common challenges associated with the stability of this compound, offering troubleshooting advice and preventative strategies based on established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of this compound.

Q1: What is the primary mode of decomposition for this compound?

A1: The most prevalent decomposition pathway for this compound is hydrolysis of the chloro group at the 6-position to yield the corresponding 6-hydroxypyrimidine derivative. This reaction can be catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures. The electron-deficient nature of the pyrimidine ring makes the chloro substituent susceptible to nucleophilic attack by water or hydroxide ions.

Q2: How does the ethyl carboxylate group at the 4-position influence the stability of the molecule?

A2: The ethyl carboxylate group at the 4-position is an electron-withdrawing group, which further increases the electron deficiency of the pyrimidine ring. This electronic effect can enhance the susceptibility of the C6-chloro substituent to nucleophilic attack, including hydrolysis. Therefore, careful control of reaction conditions is crucial to prevent unwanted side reactions.

Q3: My reaction mixture is turning acidic/basic. How does this affect the stability of this compound?

A3: Both acidic and basic conditions can promote the hydrolysis of the 6-chloro substituent. Under acidic conditions, protonation of the pyrimidine ring can further activate it towards nucleophilic attack. In basic media, the presence of hydroxide ions, a potent nucleophile, directly leads to the displacement of the chloride. Therefore, maintaining a neutral or near-neutral pH is often critical for preventing decomposition.

Q4: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the key considerations for preventing decomposition of my starting material?

A4: In palladium-catalyzed cross-coupling reactions, the choice of base is critical. While a base is necessary for the catalytic cycle, strong bases and high temperatures can promote the hydrolysis of the chloropyrimidine. It is advisable to screen milder bases (e.g., K₃PO₄, K₂CO₃) and use the lowest effective temperature. Additionally, ensuring anhydrous reaction conditions is paramount to minimize the presence of water, a potential nucleophile.

Q5: How can I monitor the stability of this compound during my reaction?

A5: The stability of your starting material and the progress of your reaction can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods allow for the separation and quantification of the starting material, desired product, and any potential decomposition products, such as the hydrolyzed 6-hydroxypyrimidine derivative.[1][2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when using this compound.

Issue 1: Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Decomposition of Starting Material - Verify pH: Check the pH of the reaction mixture. If it is not neutral, consider using a buffered system or a milder base. - Lower Temperature: Run the reaction at a lower temperature to slow down potential decomposition pathways. - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content.
Catalyst Inactivity (for cross-coupling) - Catalyst Choice: For less reactive chloropyrimidines, consider using more active palladium catalysts and ligands.[5][6] - Degassing: Thoroughly degas the reaction mixture to prevent catalyst oxidation.
Poor Solubility - Solvent Screening: Test a range of anhydrous solvents to ensure adequate solubility of all reactants.
Issue 2: Formation of a Major Byproduct
Potential Cause Troubleshooting Steps
Hydrolysis of the 6-Chloro Group - Identify the Byproduct: Use analytical techniques like LC-MS or NMR to confirm the identity of the byproduct as the 6-hydroxypyrimidine derivative.[7][8][9] - Implement Preventative Measures: Follow the recommendations for preventing decomposition as outlined in the FAQs and Issue 1.
Side Reactions in Cross-Coupling - Protodeboronation (Suzuki): This side reaction can consume the boronic acid.[10] Consider using a different base or solvent system. - Homocoupling: This can be an issue with some palladium catalysts.[11] Optimizing the catalyst and reaction conditions may be necessary.

Visualizing the Decomposition Pathway and Troubleshooting Logic

To further clarify the concepts discussed, the following diagrams illustrate the primary decomposition pathway and a logical workflow for troubleshooting common issues.

DecompositionPathway cluster_conditions Reaction Conditions A This compound B 6-Hydroxypyrimidine-4-carboxylate derivative (Decomposition Product) A->B Hydrolysis Water H₂O Water->A Heat Heat (Δ) Heat->A Acid H⁺ Acid->A Base OH⁻ Base->A

Caption: Primary decomposition pathway of this compound via hydrolysis.

TroubleshootingFlowchart Start Reaction Issue Encountered Check_SM Analyze reaction mixture by HPLC/TLC. Is starting material consumed? Start->Check_SM SM_Present Starting material present. Low conversion. Check_SM->SM_Present Yes SM_Absent Starting material absent or significantly reduced. Check_SM->SM_Absent No Optimize_Conditions Optimize reaction conditions: - Lower temperature - Milder base - Anhydrous conditions - More active catalyst SM_Present->Optimize_Conditions Check_Product Is the desired product formed? SM_Absent->Check_Product Product_Yes Low yield of desired product. Check_Product->Product_Yes Yes Product_No No desired product formed. Check_Product->Product_No No Check_Byproduct Is a major byproduct observed? Product_Yes->Check_Byproduct Product_No->Check_Byproduct Byproduct_Yes Identify byproduct (e.g., LC-MS). Likely hydrolysis product. Check_Byproduct->Byproduct_Yes Yes Byproduct_No Complex mixture or baseline material. Check_Byproduct->Byproduct_No No Byproduct_Yes->Optimize_Conditions Byproduct_No->Optimize_Conditions

Caption: A logical workflow for troubleshooting reactions involving this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments, incorporating best practices to minimize decomposition.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.

  • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This is a general reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of products and byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • Start with a suitable gradient, for example: 5% B to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to 5% B and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or a wavelength appropriate for your specific compounds) Injection Volume: 10 µL

Sample Preparation:

  • Carefully take an aliquot from the reaction mixture.

  • Quench the reaction (e.g., with a small amount of water or dilute acid if appropriate).

  • Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Managing Impurities in Ethyl 6-chloropyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 6-chloropyrimidine-4-carboxylate. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in managing impurities and optimizing your synthetic route. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the robustness and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: High Levels of Dichloro- and Hydroxy- Impurities

Question: My final product shows significant amounts of 4,6-dichloropyrimidine and the corresponding 6-hydroxypyrimidine-4-carboxylic acid ethyl ester. What is causing this and how can I minimize these impurities?

Answer:

The presence of 4,6-dichloropyrimidine and the hydrolyzed product are common challenges in this synthesis. The primary causes are typically incomplete reaction and exposure to moisture during workup.

Causality:

  • Incomplete Chlorination: The synthesis often involves the chlorination of a dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] If the reaction is not driven to completion, unreacted starting material or partially chlorinated intermediates will remain.

  • Hydrolysis: Chloropyrimidines are susceptible to hydrolysis, especially at the 6-position, which can be exacerbated by elevated temperatures and the presence of water or other nucleophiles.[3][4] The 6-chloro group is generally less reactive to hydrolysis than a 2-chloro substituent, but hydrolysis can still occur under non-optimal conditions.[3][4]

Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Chlorinating Agent Stoichiometry and Reaction Time: An excess of the chlorinating agent (e.g., POCl₃) is often used to ensure complete conversion of the hydroxyl groups.[2] Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Controlled Work-up: Quench the reaction mixture by slowly adding it to ice-water or a cold, dilute bicarbonate solution. This helps to neutralize excess acid and minimize localized heating that can promote hydrolysis. Maintain a low temperature throughout the extraction process.

  • Purification Strategy: If hydrolysis products are still present, they can often be separated from the desired chloropyrimidine by extraction. The hydroxy-pyrimidine is more acidic and can be removed by washing the organic layer with a mild aqueous base.[3][4]

Issue 2: Formation of Isomeric Impurities

Question: I am observing an isomeric impurity in my final product. How can I identify its source and prevent its formation?

Answer:

Isomer formation is a known challenge in pyrimidine chemistry, often arising from the reaction of 2,4,6-trichloropyrimidine with nucleophiles, which can lead to mixtures of 2- and 4/6- substituted isomers.[4] While your target is a 6-chloro-4-carboxylate, similar principles of regioselectivity apply depending on your specific synthetic route.

Causality:

  • Starting Material Isomers: If your synthesis starts from a precursor that already contains a mixture of isomers, this will carry through to the final product.

  • Reaction Conditions Favoring Isomerization: Certain reaction conditions, such as high temperatures or the presence of specific catalysts, might promote the formation of a thermodynamic mixture of isomers.

Solutions:

  • Starting Material Purity: Verify the purity and isomeric integrity of your starting materials using techniques like NMR or LC-MS before beginning the synthesis.

  • Control of Reaction Temperature: Run the reaction at the lowest effective temperature to favor kinetic control and potentially increase the selectivity for the desired isomer.

  • Selective Hydrolysis for Purification: In some cases, it is possible to selectively hydrolyze an undesired chloro-isomer. For instance, a 2-chloro isomer is often much more susceptible to acid-catalyzed hydrolysis than a 6-chloro isomer.[3][4] This difference in reactivity can be exploited in a purification step by treating the crude mixture with strong acid to convert the more reactive isomer into a more easily separable pyrimidone.[3][4]

Issue 3: Low Yield and Product Decomposition

Question: My reaction yield is consistently low, and I suspect the product is decomposing during the reaction or workup. What are the likely causes and how can I improve the yield?

Answer:

Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product degradation.

Causality:

  • Harsh Reaction Conditions: The use of strong chlorinating agents like POCl₃ at high temperatures for extended periods can lead to charring and the formation of polymeric byproducts.[2]

  • Decomposition During Purification: this compound can be sensitive to heat and prolonged exposure to acidic or basic conditions. Distillation at high temperatures or chromatography on silica gel can sometimes lead to decomposition.

  • Side Reactions with Solvents: If the reaction is run in a nucleophilic solvent, the solvent itself may react with the chlorinating agent or the product.

Solutions:

  • Milder Chlorination Conditions: Explore the use of alternative, milder chlorinating agents or the addition of a tertiary amine (like N,N-dimethylaniline) or its hydrochloride salt, which can catalyze the reaction and allow for lower reaction temperatures and shorter reaction times.[2]

  • Solvent Selection: Use an inert, high-boiling solvent that does not react with the reagents.

  • Optimized Work-up and Purification:

    • Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction.

    • If distillation is necessary, perform it under high vacuum to lower the boiling point and reduce thermal stress on the product.

    • For chromatographic purification, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Vilsmeier reagent in pyrimidine synthesis?

The Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride, is a versatile reagent in organic synthesis.[5] In the context of pyrimidine synthesis, it can be used for formylation, cyclization, and chlorination reactions.[6][7][8] For example, it can be used to introduce a formyl group onto an electron-rich pyrimidine ring or to facilitate the cyclization of precursors to form the pyrimidine core.[6][7]

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. A suitable solvent system should be developed to achieve good separation between the starting material, product, and major byproducts. For more quantitative analysis and to track the formation of multiple impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the key safety precautions to take during this synthesis?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched carefully to control the exothermic reaction and gas evolution.

Q4: Can I use a different ester group instead of ethyl?

Yes, it is generally possible to use other alkyl groups for the ester functionality. The choice of alcohol used in the esterification step will determine the resulting ester. However, be aware that the nature of the ester group can influence the physical properties of the final compound, such as its solubility and boiling point, which may require adjustments to the purification procedure.

Experimental Workflow and Data

Illustrative Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route to this compound and highlights the potential points of impurity formation.

G cluster_0 Synthesis of this compound cluster_1 Impurity Formation A Diethyl 1,3-acetonedicarboxylate C Ethyl 6-hydroxypyrimidine-4-carboxylate A->C Condensation B Formamide B->C E This compound (Product) C->E Chlorination F Unreacted Starting Material C->F Incomplete Reaction G Ethyl 4,6-dihydroxypyrimidine-X-carboxylate (Isomer) C->G Isomeric Starting Material D POCl3 D->E I Polymeric Byproducts D->I Side Reactions H Ethyl 6-hydroxypyrimidine-4-carboxylate (Hydrolysis Product) E->H Hydrolysis (Work-up)

Caption: Synthetic pathway and potential impurity formation points.

Typical Impurity Profile and Acceptance Criteria

The following table summarizes common impurities, their typical levels in unpurified product, and suggested acceptance criteria for a high-purity final product.

Impurity NameStructureTypical Level (Crude)Acceptance Criteria (Pure)
Ethyl 6-hydroxypyrimidine-4-carboxylatePyrimidine ring with OH at C6 and COOEt at C41-5%< 0.1%
4,6-DichloropyrimidinePyrimidine ring with Cl at C4 and C60.5-2%< 0.1%
Unreacted Starting Material(s)Varies with synthetic route1-3%Not Detected
Isomeric Productse.g., Ethyl 2-chloropyrimidine-4-carboxylate< 1%Not Detected
Step-by-Step Protocol: Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate

This protocol provides a general procedure for the chlorination step. Note: This is an illustrative protocol and may require optimization for your specific setup and scale.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

    • Charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with Ethyl 6-hydroxypyrimidine-4-carboxylate.

  • Reaction:

    • Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the starting material at room temperature.

    • Optionally, add a catalytic amount of N,N-dimethylaniline (~0.1 equivalents).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

Technical Support Center: A Guide to Addressing Poor Solubility of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for overcoming the common yet significant challenge of poor solubility when working with Ethyl 6-chloropyrimidine-4-carboxylate. As a pivotal building block in medicinal chemistry, its effective use is paramount. This document, prepared by our Senior Application Scientists, provides field-proven insights and troubleshooting protocols to ensure your reactions proceed efficiently and reproducibly.

Introduction: The Solubility Challenge

This compound is a versatile heterocyclic compound, widely employed in the synthesis of kinase inhibitors and other pharmacologically active agents. Its planar, electron-deficient pyrimidine core, while essential for its reactivity in reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, contributes to its crystalline nature and often limited solubility in common organic solvents.[1] This guide offers a systematic approach to diagnose and resolve these solubility impediments.

Part 1: Troubleshooting Guide for Solubility-Limited Reactions

This section provides a logical workflow to identify and solve solubility issues during your experiment.

Initial Diagnosis: Is Poor Solubility the True Culprit?

Before altering established protocols, it is critical to confirm that solubility is the reaction's rate-limiting factor.

Q1: My reaction has stalled, or the yield is disappointingly low. How can I confirm that the starting material's solubility is the problem?

A1: The most direct evidence is visual. If you can see solid this compound starting material remaining in the reaction flask despite prolonged stirring at the reaction temperature, poor solubility is highly likely.

To be certain, perform a simple preliminary solubility test:

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a sample of this compound and the chosen reaction solvent, mimicking the exact concentration of your planned reaction.

  • Stir the mixture at room temperature and observe.

  • If undissolved solids remain, gradually heat the vial to the target reaction temperature while stirring.

  • If the solid fails to dissolve completely at the target temperature, you have confirmed a solubility issue that must be addressed before proceeding with the reaction.

Start Low Yield or Stalled Reaction Vis_Inspect Visual Inspection: Undissolved Starting Material Present? Start->Vis_Inspect Sol_Test Solubility Test: Does it dissolve under reaction conditions? Vis_Inspect->Sol_Test Yes Not_Issue Investigate Other Factors: - Reagent Purity - Catalyst Activity - Reaction Kinetics Vis_Inspect->Not_Issue No Is_Issue Solubility is a Primary Issue Sol_Test->Is_Issue No Sol_Test->Not_Issue Yes

Caption: Workflow for diagnosing solubility-related reaction issues.

Core Strategies for Enhancing Solubility

Once poor solubility is confirmed, a systematic approach to solvent and condition optimization is the most effective strategy.

Q2: Which solvents are recommended for reactions with this compound?

A2: The choice of solvent is critical and depends on the reaction type. For SNAr and cross-coupling reactions, polar aprotic solvents are generally the most effective due to their ability to solvate the polar substrate without interfering with the reaction mechanism.[2]

Recommended Solvent Classes:

  • Amide Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent solubilizers but can be difficult to remove.[2][3]

  • Sulfoxides: Dimethyl sulfoxide (DMSO) offers outstanding solubility but its high boiling point can complicate workup.[4]

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used, especially for Suzuki and other cross-coupling reactions.[3][5][6] Heating is almost always required.

  • Solvent Mixtures: Using a co-solvent is a powerful technique. For Suzuki couplings, mixtures of dioxane/water or THF/water are common, as the presence of water can be beneficial for the catalytic cycle.[7]

Table 1: Solvent Selection Guide for this compound Reactions

SolventAbbreviationBoiling Point (°C)Typical Use Cases & Temperature Range (°C)Key Considerations
1,4-DioxaneDioxane101Suzuki, Stille, Buchwald-Hartwig (80 - 101)Excellent for cross-couplings; often used with water.[5][7]
TetrahydrofuranTHF66Suzuki, SNAr (50 - 66)Lower boiling point, suitable for more sensitive substrates.[6][8]
N,N-DimethylformamideDMF153SNAr, Heck (25 - 140)High solubilizing power; can be problematic to remove.[2][3]
Dimethyl sulfoxideDMSO189SNAr, Nucleophilic substitutions (25 - 150)Superior solvent power; high boiling point requires careful workup.[4][9]
AcetonitrileACN82General purpose (60 - 82)Good balance of polarity and volatility.

Q3: Solvent screening was not enough. What are the next steps to get my material into solution?

A3: If a single solvent system is insufficient, you must adjust the reaction conditions.

  • Increase Temperature: The solubility of pyrimidine derivatives generally increases with temperature.[10][11] Carefully increase the reaction temperature, ensuring it does not exceed the decomposition point of your reagents or products.

  • Sonication: Using an ultrasonic bath can facilitate dissolution by breaking down particle agglomerates, especially at the beginning of a reaction.

  • Change of Base: In cross-coupling reactions, the choice and physical form of the base are critical. Using a finely powdered or spray-dried base, such as KF or K₂CO₃, can prevent the coating of the starting material and improve reaction consistency.[5][8]

  • Higher Dilution: While not always ideal for reaction kinetics, increasing the solvent volume is a straightforward method to achieve dissolution. This can be a crucial variable when scaling up reactions.

Start Solvent Screening Insufficient Temp Incrementally Increase Reaction Temperature Start->Temp Dilute Increase Solvent Volume (Higher Dilution) Start->Dilute Sonication Apply Sonication During Initial Phase Start->Sonication Base Optimize Base (e.g., Spray-Dried KF) Start->Base For Cross-Coupling Monitor Monitor for Thermal Degradation (TLC, LCMS) Temp->Monitor Monitor->Dilute Degradation Observed Success Reaction Proceeds in Homogeneous Solution Monitor->Success Stable Dilute->Success Sonication->Success Base->Success

Caption: A decision-making workflow for advanced solubility optimization.

Part 2: Frequently Asked Questions (FAQs)

Q4: Can I use protic solvents like ethanol or methanol?

A4: It is strongly discouraged. The chlorine atom at the 6-position is a leaving group. Protic solvents are nucleophilic and can displace the chloride, leading to the formation of unwanted alkoxy byproducts (e.g., ethyl 6-methoxypyrimidine-4-carboxylate), especially at elevated temperatures or in the presence of a base. Anhydrous conditions are recommended for most transformations.

Q5: My reaction worked perfectly on a 100 mg scale, but failed at 5 g scale due to solubility. What causes this?

A5: Scale-up issues are common and often related to mass and heat transfer. At a small scale, inefficient stirring might still allow a seemingly homogeneous mixture, which is in fact a fine slurry. On a larger scale, this becomes a thick, unmanageable paste. To overcome this, you typically need to increase the relative solvent volume and ensure vigorous mechanical stirring. Re-optimizing the solvent system or temperature may be necessary for large-scale synthesis.

Q6: Does the purity of this compound affect its solubility?

A6: Yes. The presence of insoluble impurities can act as nucleation points, hindering the dissolution of the bulk material. Always use material of high purity (typically >97%) for consistent and reproducible results.

Q7: Are there any structural modifications that can improve solubility for analog synthesis?

A7: While this involves altering your synthetic plan, it can be a powerful strategy in drug discovery. Replacing the ethyl ester with a more polar (e.g., a short PEG chain) or a more lipophilic (e.g., tert-butyl) ester can dramatically alter the molecule's solubility profile to better suit a desired solvent system.[1]

References

minimizing protodeboronation in Suzuki reactions involving pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the more nuanced challenges in modern cross-coupling chemistry: the Suzuki-Miyaura reaction with pyrimidine-based substrates. The π-deficient nature of the pyrimidine ring, while a valuable feature in medicinal chemistry, introduces specific hurdles, most notably the undesired side reaction of protodeboronation.[1][2] This guide is structured to provide not just solutions, but a foundational understanding of the competing reaction pathways, enabling you to troubleshoot effectively and design more robust synthetic routes.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific issues encountered during experiments. The format is designed to help you quickly diagnose a problem and implement a logical, stepwise solution.

Issue 1: My reaction yield is low, and I'm isolating significant amounts of the simple, de-borylated pyrimidine byproduct.

This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, consuming your nucleophile and generating a byproduct that can complicate purification.[3][4]

Potential Causes & Stepwise Solutions:

  • Instability of the Boronic Acid Reagent: Pyrimidine boronic acids are inherently less stable than their carbocyclic aryl counterparts.[2] The electron-withdrawing nature of the ring nitrogens weakens the C-B bond, making it susceptible to cleavage.

    • Action: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentyl glycol ester.[5] For particularly challenging cases, employ an N-methyliminodiacetic acid (MIDA) boronate.[4][6]

    • Causality: Boronic esters, particularly MIDA boronates, act as "slow-release" reservoirs for the active boronic acid.[4][7] This strategy maintains a very low steady-state concentration of the unstable boronic acid in the reaction mixture, ensuring that when it is released, it is more likely to be consumed by the rapid catalytic cycle than to decompose via protodeboronation.[8]

  • Inappropriate Base Selection: The base is a double-edged sword. It is essential for activating the boronic acid to form the boronate species required for transmetalation, but strong bases, especially in the presence of water, are known to aggressively promote protodeboronation.

    • Action: Avoid strong hydroxide bases like NaOH and KOH. Instead, use weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][9]

    • Causality: Weaker bases are sufficiently strong to facilitate the formation of the active boronate species for the Suzuki cycle but are less likely to catalyze the direct cleavage of the C-B bond. Cesium bases are often beneficial due to the increased solubility of cesium boronate salts and their ability to accelerate reductive elimination.[6]

  • Inefficient Catalytic System: If the Suzuki catalytic cycle is slow, the unstable pyrimidine boronic acid has more time to decompose. The rate of the desired reaction must be significantly faster than the rate of protodeboronation.

    • Action: Employ a highly active catalyst system. This typically involves a palladium(II) precatalyst (e.g., Pd(OAc)₂, or a dedicated precatalyst like XPhos Pd G2/G3) combined with a bulky, electron-rich biarylmonophosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][10]

    • Causality: These advanced ligands accelerate the rate-limiting steps of the catalytic cycle, particularly the oxidative addition and the reductive elimination.[11] A faster catalytic turnover consumes the pyrimidine boronic acid in the productive pathway before it can undergo protodeboronation.[4]

  • Suboptimal Reaction Conditions (Temperature & Solvent): High temperatures and extended reaction times increase the rate of all reactions, including decomposition.[9][12] Water, a necessary proton source for protodeboronation, can also be a contributing factor.[12]

    • Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., starting at 60-80 °C).[9] While many Suzuki reactions require some water for base activity, consider using anhydrous solvents if possible, or minimize the amount of water used.[10][12]

    • Causality: Lowering the temperature slows the kinetics of the protodeboronation pathway more significantly than the palladium-catalyzed coupling, tipping the balance in favor of the desired product.[6] Minimizing the proton source (water) directly inhibits the undesired pathway.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low yields caused by protodeboronation.

G start Low Yield & High Protodeboronation Observed sub_boron Is a Pyrimidine Boronic Acid being used? start->sub_boron action_ester Switch to Pinacol or MIDA Boronate sub_boron->action_ester Yes check_base Is a strong base (NaOH, KOH) present? sub_boron->check_base No action_ester->check_base action_base Change to weaker base (K3PO4, Cs2CO3) check_base->action_base Yes check_catalyst Is the catalyst system highly active? check_base->check_catalyst No action_base->check_catalyst action_catalyst Use Bulky Ligand (e.g., XPhos) + Pd Precatalyst check_catalyst->action_catalyst No check_conditions Are temperature/time excessive? check_catalyst->check_conditions Yes action_catalyst->check_conditions action_conditions Lower Temperature (e.g., 80°C) & Minimize Water check_conditions->action_conditions Yes end_node Re-evaluate Reaction Outcome check_conditions->end_node No action_conditions->end_node

Caption: A decision tree for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why are pyrimidines so susceptible?

A1: Protodeboronation is a side reaction where the carbon-boron bond of an organoboron compound is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[4] Pyrimidines are particularly prone to this for two main reasons:

  • Electronic Effects: As π-deficient heterocycles, the nitrogen atoms strongly withdraw electron density from the ring. This weakens the carbon-boron bond, making it more susceptible to cleavage. This same electron deficiency can also slow down the crucial transmetalation step in the Suzuki catalytic cycle, giving the side reaction more time to occur.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst.[2][10] This non-productive binding can inhibit or deactivate the catalyst, slowing the desired cross-coupling reaction and further favoring the protodeboronation pathway.

Q2: Which pyrimidine boron reagent is best: a boronic acid, a pinacol ester (BPin), or a MIDA boronate?

A2: The choice depends on the reactivity of your specific substrates.

  • Boronic Acids: These are the most fundamental reagents but are the least stable and most prone to protodeboronation.[5] They should generally be avoided for pyrimidine systems unless the coupling is known to be extremely fast and efficient.

  • Pinacol Esters (BPin): These are significantly more stable than boronic acids due to the chelation of the diol to the boron atom.[5] They are a good first choice for improving outcomes and are widely available commercially. Under reaction conditions, they hydrolyze to form the active boronic acid.[13]

  • MIDA Boronates: These are the most stable of the three. The MIDA ligand forms a strong dative bond to the boron atom, rendering it inert to cross-coupling conditions. A slow, controlled hydrolysis under the basic reaction conditions gradually releases the boronic acid, keeping its concentration extremely low.[4][8] This is the premium choice for very challenging couplings where protodeboronation is a severe issue.

Q3: Can the position of the boronic acid group on the pyrimidine ring affect the rate of protodeboronation?

A3: Yes, the position is critical.

  • 2- and 4-Pyrimidinylboronic Acids: These isomers are generally more challenging. The boronic acid group is in closer proximity to the electron-withdrawing nitrogen atoms, which significantly increases its susceptibility to protodeboronation. The "2-pyridyl problem," where the adjacent nitrogen leads to instability, is a well-known related issue.

  • 5-Pyrimidinylboronic Acids: These isomers are typically more stable and reactive in a productive manner. The boronic acid at the 5-position is electronically more similar to a substituted phenylboronic acid, and it is further removed from the direct electronic influence and potential chelating effects of the ring nitrogens.[2]

The Competing Pathways: Suzuki Coupling vs. Protodeboronation

The diagram below illustrates how protodeboronation acts as an off-cycle decomposition pathway that competes directly with the productive Suzuki-Miyaura catalytic cycle. The key to success is to accelerate the steps in the main cycle (k_cat) to vastly outpace the rate of decomposition (k_proto).

G cluster_suzuki Suzuki-Miyaura Cycle (Productive) cluster_proto Protodeboronation (Decomposition) Pd0 LPd(0) OA_complex Ar-Pd(II)-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-Pyr OA_complex->TM_complex Transmetalation (Pyr-B(OR)2 + Base) TM_complex->Pd0 Reductive Elimination Product Ar-Pyrimidine (Desired Product) TM_complex->Product Boronic_Acid Pyrimidine-B(OR)2 Boronic_Acid->OA_complex k_cat Deboronated Pyrimidine-H Boronic_Acid->Deboronated k_proto (+ H2O, Base)

Caption: Competing Suzuki catalytic cycle and protodeboronation pathway.

Summary of Mitigation Strategies

For quick reference, this table summarizes the impact of key reaction parameters on minimizing protodeboronation.

ParameterHigh-Risk ConditionRecommended ActionRationale
Boron Reagent Pyrimidine Boronic AcidUse Pinacol Ester or MIDA BoronateIncreases stability and/or provides slow release of the active nucleophile.[4][5]
Base Strong, aqueous (NaOH, KOH)Use weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃)Minimizes base-catalyzed C-B bond cleavage while still enabling transmetalation.[3][9]
Catalyst/Ligand Standard, less active (e.g., PPh₃)Use bulky, e⁻-rich ligand (XPhos, SPhos)Accelerates the productive catalytic cycle to outcompete decomposition.[2][10]
Temperature High (>100 °C)Use lowest effective temp. (e.g., 60-80 °C)Slows the rate of the uncatalyzed protodeboronation side reaction.[6]
Solvent High water contentMinimize water or use anhydrous solventsReduces the concentration of the proton source required for protodeboronation.[12]

General Experimental Protocol for a Challenging Pyrimidine Coupling

This protocol for coupling a 2-chloropyrimidine with a boronic ester incorporates multiple strategies to suppress protodeboronation.

Reaction: Coupling of 2-chloro-4-phenylpyrimidine with 4-methoxyphenylboronic acid pinacol ester.

Reagents & Equipment:

  • 2-chloro-4-phenylpyrimidine (1.0 equiv)

  • 4-methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (0.2 M concentration relative to halide)

  • Water, degassed (Dioxane/H₂O ratio of 10:1 v/v)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-4-phenylpyrimidine, 4-methoxyphenylboronic acid pinacol ester, XPhos Pd G3 precatalyst, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe, followed by the degassed water.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-4-phenylpyrimidine.

References

Technical Support Center: Scaling Up Ethyl 6-chloropyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from bench-scale to larger, pilot, or manufacturing scales. Scaling up is rarely a linear process; challenges in reaction kinetics, heat transfer, and purification that are negligible in the lab can become critical roadblocks at scale.[1] This resource provides in-depth troubleshooting guides and FAQs to navigate these complexities, ensuring a robust, safe, and efficient scale-up.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific, observable problems you may encounter during your scale-up campaign. We diagnose the likely causes and provide actionable, step-by-step protocols to resolve them.

Issue 1: Poor or Stalled Reaction Conversion

Symptom: In-process controls (TLC, HPLC, GC) show significant amounts of starting material remaining after the expected reaction time, a stark contrast to the high conversion achieved at the lab scale.

Potential Causes:

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to localized concentration gradients. Reagents are not encountering each other effectively, slowing the reaction rate.

  • Heat Transfer Inefficiency: Large reaction volumes have a lower surface-area-to-volume ratio. Exothermic or endothermic events are harder to control, and the desired reaction temperature may not be uniformly maintained throughout the vessel.

  • Reagent Addition Rate: A reagent added too quickly on a large scale can cause localized high concentrations, leading to side reactions or, if added too slowly, can result in a stalled reaction due to low concentration.

  • Catalyst Inactivation: If a catalyst is used, it may be poisoned by impurities present in larger quantities of starting materials or solvents, or it may be sensitive to temperature fluctuations.[1]

Recommended Actions & Protocols:

  • Protocol 1: Optimizing Mixing and Temperature Control

    • Characterize Mixing: Ensure your reactor's impeller design and agitation speed are sufficient for the viscosity and volume of your reaction mixture. For heterogeneous mixtures, ensure solid suspension is maintained.

    • Staggered Temperature Profile: Program the reactor jacket to a temperature slightly higher than the target internal temperature to compensate for heat loss, especially during initial ramp-up. Monitor both jacket and internal temperatures closely.

    • Controlled Reagent Addition: Switch from batch addition to a controlled feed using a dosing pump. Profile the addition rate—start slowly and increase as the reaction initiates. Monitor the internal temperature for any significant exotherm.

  • Visualization: Troubleshooting Low Conversion This decision tree outlines a logical workflow for diagnosing the root cause of poor reaction conversion during scale-up.

    low_conversion start Low Conversion (In-Process Control) check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Uniform and at Target? check_mixing->check_temp Yes improve_mixing Action: Increase Agitation Speed or Change Impeller Type check_mixing->improve_mixing No check_reagents Review Reagent Quality & Addition Rate check_temp->check_reagents Yes improve_temp Action: Adjust Jacket Temp & Monitor Internal Probe check_temp->improve_temp No improve_reagents Action: Profile Addition Rate & Test Reagent Purity check_reagents->improve_reagents No end_mixing Re-run with Improved Mixing improve_mixing->end_mixing end_temp Re-run with Optimized Heating improve_temp->end_temp end_reagents Re-run with Controlled Feed improve_reagents->end_reagents

    Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Increased Impurity Profile and Low Yield

Symptom: HPLC analysis of the crude reaction mixture shows a higher percentage of byproducts compared to the lab-scale synthesis, resulting in a lower isolated yield of the desired this compound.

Potential Causes:

  • Hydrolysis: The ester and chloro functionalities are susceptible to hydrolysis. Water present in solvents or reagents, or introduced during workup at elevated temperatures, can lead to the formation of the corresponding carboxylic acid and hydroxy-pyrimidine byproducts. Chloropyrimidines, in particular, can be sensitive to decomposition by hydrolysis.[2]

  • Dimerization or Oligomerization: Localized high concentrations of reactants, often due to poor mixing or rapid addition, can favor intermolecular side reactions.

  • Thermal Decomposition: Chloropyrimidines can have limited thermal stability.[3] "Hot spots" within a large reactor, caused by poor heat dissipation from an exothermic reaction, can lead to degradation.

  • Nucleophilic Substitution Side Reactions: The chlorine at the 6-position is a leaving group. Depending on the reaction conditions, it can be displaced by other nucleophiles in the mixture, such as amines or even the solvent itself under certain conditions.[4]

Recommended Actions & Protocols:

  • Protocol 2: Minimizing Hydrolysis and Side Reactions

    • Anhydrous Conditions: Use high-purity, low-water content solvents. Consider drying solvents over molecular sieves prior to use.[5] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Workup Temperature Control: Cool the reaction mixture to a lower temperature (e.g., 0-10 °C) before quenching with any aqueous solutions.

    • Impurity Profiling: Use a reference standard of the suspected byproduct (e.g., the hydrolyzed carboxylic acid) to confirm its identity in your HPLC analysis. This confirms the degradation pathway.

  • Visualization: Common Side Reaction Pathways This diagram illustrates the primary target reaction alongside common degradation pathways that can reduce yield at scale.

    side_reactions main_node This compound (Target Product) hydrolysis_acid 6-Chloropyrimidine-4-carboxylic Acid main_node->hydrolysis_acid + H2O (Ester Hydrolysis) hydrolysis_hydroxy Ethyl 6-hydroxypyrimidine-4-carboxylate main_node->hydrolysis_hydroxy + H2O (SNAr) dimer Dimeric/Oligomeric Byproducts main_node->dimer High Concentration / Temp

    Caption: Common side reactions in the synthesis.

Issue 3: Difficult Purification and Isolation

Symptom: The crude product is an oil or a sticky solid that is difficult to handle. Standard crystallization procedures from the lab fail to produce a clean, filterable solid, and column chromatography is not a viable option at scale.[6]

Potential Causes:

  • "Oiling Out": The product is precipitating from the crystallization solvent above its melting point, forming an oil instead of crystals. This is common when scaling up if cooling is too rapid or solvent ratios are not optimized.

  • Persistent Impurities: Certain process-related impurities may act as crystallization inhibitors, preventing the formation of a well-defined crystal lattice.

  • Solvent Selection: A solvent that works for precipitation on a 1-gram scale may not be suitable for a 1-kilogram scale due to differences in solubility curves, safety profiles (e.g., static discharge risk), and cost.

Recommended Actions & Protocols:

  • Protocol 3: Developing a Scalable Crystallization

    • Solvent Screening: Perform a systematic screening for an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., Ethyl Acetate, DCM) and perform controlled additions of a poor solvent (e.g., Heptane, Hexane) at a maintained temperature.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of rapid cooling in an ice bath. For example, cool from 50 °C to 5 °C over 4-6 hours. This allows larger, more pure crystals to form.

    • Seeding: Once the solution is saturated and slightly cooled, add a small quantity (0.1-1% w/w) of pure this compound seed crystals to encourage controlled crystallization and prevent oiling out.

    • Slurry Aging: Hold the resulting slurry at the final temperature with gentle agitation for several hours to allow for the crystal lattice to mature and potentially exclude impurities.

  • Data Table: Crystallization Solvent Properties This table provides a quick reference for selecting appropriate solvent systems for a scalable crystallization.

Solvent System (Good:Poor)Boiling Point (°C)Safety ConsiderationsTypical Use Case
Ethyl Acetate : Heptane77 : 98FlammableGeneral purpose, good for moderately polar compounds.
Dichloromethane : Pentane40 : 36Volatile, regulatedLow-temperature crystallization.
Toluene : Heptane111 : 98Flammable, higher bpFor less soluble compounds requiring heat.
Isopropanol : Water82 : 100FlammableFor more polar compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction generates a lot of off-gas. Is this normal and how should I handle it at scale? A: Depending on the specific reagents used (e.g., reactions involving chlorinating agents like POCl₃ or SOCl₂), the generation of HCl gas is common. At a lab scale, this is managed by a bubbler. At scale, this requires a dedicated off-gas scrubbing system, typically with a caustic solution (e.g., NaOH) to neutralize the acidic gas before venting. Ensure your reactor is properly rated for any pressure changes.

Q2: How do I choose between an extractive workup and a direct crystallization? A: An extractive workup is useful for removing water-soluble byproducts or reagents. However, it adds significant solvent volume and time to the process. Direct crystallization is more efficient but requires the impurity profile to be suitable. Guideline: If key impurities have significantly different solubility profiles from your product in a given solvent system, direct crystallization is preferred. If impurities co-crystallize, an extractive workup to remove them first is necessary.

Q3: The color of my scaled-up batch is much darker than the lab-scale. Should I be concerned? A: A darker color often indicates the presence of minor, highly colored degradation products, potentially from thermal stress or oxidation. While it may not significantly impact purity by HPLC (e.g., <0.1%), it can be an aesthetic issue for pharmaceutical applications. The primary concern is that it signals an underlying process instability. Review your temperature control and ensure a robust inert atmosphere is maintained throughout the process. Consider treatment with activated carbon during a reslurry if the color persists and must be removed.

Q4: What are the key safety considerations when scaling up this reaction? A: The primary hazards are: 1) Corrosive Reagents/Byproducts: Chlorinating agents and HCl gas are corrosive and require appropriate personal protective equipment (PPE) and materials of construction (e.g., glass-lined reactors). 2) Exotherms: The reaction may be exothermic. A runaway reaction at scale is a serious danger. Perform reaction calorimetry (DSC or RC1) studies to understand the thermal profile before scaling. 3) Solvent Handling: Large volumes of flammable organic solvents pose a fire and explosion risk. Ensure proper grounding of all equipment to prevent static discharge.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 6-chloropyrimidine-4-carboxylate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic campaign. The substituted pyrimidine framework is a cornerstone in medicinal chemistry, and understanding the nuanced reactivity of its derivatives is paramount. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially available building blocks: Ethyl 6-chloropyrimidine-4-carboxylate and Mthis compound.

This document moves beyond a simple cataloging of reactions to explore the underlying electronic and steric factors that govern the reactivity at the two primary functional handles of these molecules: the C6-chloro substituent, prone to nucleophilic aromatic substitution (SNAr), and the C4-ester, a site for nucleophilic acyl substitution. While direct kinetic comparisons of these two specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and draws upon data from analogous systems to provide a robust framework for rational decision-making in your research.

I. The Dual Nature of Reactivity: Two Key Sites for Chemical Transformation

The synthetic utility of Ethyl and Mthis compound stems from two distinct reactive centers, as illustrated below. The reactivity at each of these sites is subtly modulated by the nature of the alkyl group (ethyl vs. methyl) of the ester.

Reactive_Sites cluster_pyrimidine 6-Chloropyrimidine-4-carboxylate Core cluster_reactions Primary Reaction Pathways struct Py-COOR SNAr Nucleophilic Aromatic Substitution (SNAr) at C6-Chloro struct->SNAr Site 1 AcylSub Nucleophilic Acyl Substitution at C4-Ester struct->AcylSub Site 2

Figure 1: The two primary reactive sites on the 6-chloropyrimidine-4-carboxylate scaffold.

II. Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing carboxylate group at the C4 position. This electronic landscape makes the C6-chloro substituent highly susceptible to displacement by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds through a high-energy Meisenheimer intermediate.

SNAr_Mechanism Reactant Ethyl/Mthis compound + Nucleophile (Nu-) Intermediate Meisenheimer Intermediate (Tetrahedral, Anionic) Reactant->Intermediate Nucleophilic Attack Product 6-Substituted Pyrimidine Derivative + Cl- Intermediate->Product Chloride Elimination SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine pyrimidine, amine, and DIPEA in a suitable solvent (e.g., DMF, NMP, or DMSO) Heating Heat the reaction mixture (e.g., 80-120 °C) Reagents->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench Cool to room temperature and quench with water Monitoring->Quench Extract Extract with an organic solvent (e.g., EtOAc, DCM) Quench->Extract Purify Purify by column chromatography or recrystallization Extract->Purify

A Senior Application Scientist's Guide to Alternatives for Ethyl 6-chloropyrimidine-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents and biological probes.[1] Ethyl 6-chloropyrimidine-4-carboxylate is a widely used building block, prized for the reactivity of its C6-chloro substituent which serves as a handle for nucleophilic aromatic substitution (SNAr) reactions. However, reliance on this reagent is not without its challenges. The initial chlorination step often requires harsh reagents like phosphorus oxychloride (POCl3), and the inherent reactivity of the chloro-group can be a double-edged sword, sometimes leading to selectivity issues or incompatibility with sensitive functional groups.[2][3]

This guide provides a comparative analysis of modern, alternative strategies that bypass the need for pre-chlorinated pyrimidine precursors. We will explore greener, more efficient, and often more versatile methods, including de novo ring synthesis through multicomponent reactions and direct C-H functionalization. This content is designed to empower chemists to make more informed decisions in their synthetic planning, balancing efficiency, substrate scope, and sustainability.[4][5]

The Conventional Path and the Quest for Better Alternatives

The classical approach involves synthesizing a pyrimidinone precursor, followed by chlorination to install the reactive leaving group. This is a robust but often suboptimal route in the context of modern green chemistry principles.[4][6] The motivation to seek alternatives stems from several factors:

  • Process Safety and Sustainability: Avoiding hazardous chlorinating agents like POCl3.[4]

  • Atom Economy: Building the desired complexity in fewer steps with less waste.[7]

  • Step Economy: Reducing the number of synthetic transformations, which saves time and resources.

  • Functional Group Tolerance: Circumventing the limitations imposed by a highly reactive chloro-substituent.

Below, we compare the traditional SNAr approach with two major classes of alternative strategies.

Strategy 1: De Novo Pyrimidine Ring Synthesis

Building the pyrimidine ring from acyclic precursors is a powerful strategy to introduce desired substituents directly, obviating the need for a halogenation/substitution sequence. Multicomponent reactions (MCRs) are particularly noteworthy for their efficiency in rapidly constructing molecular complexity in a single pot.[8][9]

The Pinner and Biginelli Reactions: Classics Reimagined

The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, and the related Biginelli reaction, are foundational methods for pyrimidine synthesis.[1][10] Modern iterations of these reactions employ a wide range of catalysts and conditions to improve yields, expand substrate scope, and enhance sustainability.

For instance, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate provides a direct route to 4,5-disubstituted pyrimidines.[10][11] This approach allows for the incorporation of the ester functionality at the desired position from the outset.

Experimental Protocol: One-Pot Synthesis of Pyrimidine-4-carboxylates from Enamino Diketones

This protocol, adapted from studies on the chemoselective cyclocondensation of unsymmetrical enamino diketones, demonstrates a direct synthesis of the target scaffold.[12]

Materials:

  • Ethyl 2-(dimethylaminomethylene)-3,5-dioxo-5-phenylpentanoate (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂).

  • To this solution, the enamino diketone and benzamidine hydrochloride are added sequentially at room temperature.

  • The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the ethyl 2,6-diphenylpyrimidine-4-carboxylate.

The regioselectivity of this reaction is driven by the differential electrophilicity of the two carbonyl groups in the enamino diketone precursor, offering a controlled and direct entry to the desired isomer.[12]

Strategy 2: Direct C-H Functionalization

Direct C–H bond activation has emerged as a transformative and atom-economical tool in organic synthesis.[13] This approach allows for the direct installation of functional groups onto the pyrimidine core without requiring pre-functionalization (e.g., halogenation). This avoids entire synthetic steps and the associated waste.

Metal-Catalyzed C-H Activation

Transition metals, particularly palladium, have been extensively used to catalyze the direct arylation, alkenylation, and alkynylation of pyrimidines.[13][14] The pyrimidine ring itself can act as a directing group, guiding the catalyst to a specific C-H bond. For example, Pd-catalyzed C-H activation of 4-arylpyrimidines can lead to regioselective functionalization at the ortho-position of the aryl group, with the pyrimidine nitrogen atoms serving as the directing group.[15] While this doesn't directly substitute the C6-position of the pyrimidine, it showcases the power of directed C-H activation involving the pyrimidine core.

More relevant to our topic are methods that functionalize the pyrimidine ring itself. While direct carboxylation of a C-H bond can be challenging, related transformations that install precursors to a carboxylate are well-documented.

Metal-Free C-H Borylation

A notable advancement is the development of metal-free C-H activation protocols. For instance, the directed ortho-C–H borylation of 2-pyrimidylanilines proceeds without any transition metal catalyst.[16] The resulting boronate esters are exceptionally versatile intermediates that can be converted to a wide range of functional groups, including carboxylic acids, through subsequent oxidation. This two-step sequence (C-H borylation followed by oxidation) represents a viable, metal-free alternative to the use of this compound.

Experimental Workflow: C-H Functionalization

The general workflow for a C-H functionalization approach involves coupling a pyrimidine substrate with a suitable reaction partner under the influence of a catalyst or promoter.

G cluster_0 C-H Functionalization Workflow start Pyrimidine Substrate (e.g., 4-substituted pyrimidine) reaction C-H Activation & Coupling Reaction start->reaction reagent Coupling Partner (e.g., Aryl Halide, Borylating Agent) reagent->reaction catalyst Catalyst System (e.g., Pd(OAc)2/Ligand or Metal-Free Promoter) catalyst->reaction workup Reaction Workup & Purification reaction->workup product Functionalized Pyrimidine Product workup->product

Caption: General workflow for direct C-H functionalization of pyrimidines.

Comparative Performance Analysis

The choice of synthetic strategy depends on the specific target molecule, available starting materials, and desired process characteristics. The following table provides a high-level comparison.

FeatureThis compound (SNAr)De Novo Synthesis (e.g., MCRs)Direct C-H Functionalization
Generality High for nucleophilic substitutions at C6.Broad, depends on the specific MCR. Excellent for building complex, polysubstituted pyrimidines.[8]Rapidly expanding scope. Highly valuable for late-stage functionalization.[13]
Step Economy Moderate to Low (requires pre-synthesis and chlorination).High (often one-pot).[1]High (avoids pre-functionalization).[14]
Atom Economy Low (Cl is lost as waste).High.Very High (only H is lost as waste).
Green Aspects Often uses hazardous chlorinating agents (e.g., POCl₃).[2]Can be designed to be very green, using catalytic conditions and benign solvents.[7][17]Inherently greener. Often uses catalytic amounts of reagents.[5][13]
Key Advantage Predictable reactivity, well-established procedures.Rapid construction of complexity from simple precursors.[11]Unprecedented synthetic efficiency and ability to modify complex molecules late-stage.
Key Limitation Limited by functional group tolerance; multi-step process.Substrate scope can be limited; regioselectivity can be a challenge.[12]Catalyst sensitivity, directing group dependence, and sometimes harsh conditions.

Logical Decision Framework

Choosing the optimal synthetic route requires careful consideration of the project goals. The following diagram illustrates a simplified decision-making process.

G start Define Target Pyrimidine Structure q1 Are simple, acyclic precursors readily available? start->q1 q2 Is late-stage functionalization of an existing pyrimidine core required? q1->q2 No denovo Consider De Novo Synthesis (e.g., Multicomponent Reaction) q1->denovo Yes q3 Is the target a simple C6-substituted analogue? q2->q3 No ch_func Consider Direct C-H Functionalization q2->ch_func Yes q3->denovo No, complex substitution snar Use Conventional SNAr with This compound q3->snar Yes

Caption: Decision framework for selecting a pyrimidine synthesis strategy.

Conclusion

While this compound remains a valuable reagent, the field of organic synthesis has evolved to offer powerful and sustainable alternatives. De novo synthesis via multicomponent reactions provides an elegant and efficient path for constructing complex pyrimidines in a single step. Simultaneously, the advent of direct C-H functionalization offers an unparalleled, atom-economical approach for modifying the pyrimidine core, particularly in late-stage synthesis scenarios. By understanding the principles, advantages, and limitations of these modern strategies, researchers can design more efficient, creative, and environmentally benign syntheses for the next generation of pyrimidine-based molecules.

References

A Comparative Guide to the Biological Activity of Ethyl 6-chloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, makes it a privileged structure for designing targeted therapeutics. Within this vast chemical family, derivatives of Ethyl 6-chloropyrimidine-4-carboxylate serve as versatile intermediates for synthesizing novel compounds with significant biological potential. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, allowing for the systematic introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of various derivatives synthesized from this core scaffold. We will delve into the quantitative data supporting these activities, the mechanistic insights gleaned from experimental studies, and the detailed protocols required to replicate and build upon this research.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine analogs have long been a staple in oncology, with drugs like 5-Fluorouracil being a prime example. Derivatives of this compound continue this legacy by providing a framework for novel agents that can induce cancer cell death, or apoptosis, and halt the cell cycle.

Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which many pyrimidine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway. The process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner enzymes known as caspases, primarily Caspase-9 and the final executioner Caspase-3.[1] Activation of this cascade leads to the systematic dismantling of the cell, effectively eliminating the cancerous cell without inducing an inflammatory response.[2][3]

Below is a diagram illustrating this proposed apoptotic pathway.

Apoptosis_Pathway cluster_0 Pyrimidine Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Derivative Pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates CytC Cytochrome c Release Bcl2->CytC Inhibits Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pyrimidine derivatives.

Comparative Efficacy (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (6b)PC-3 (Prostate)2.13[1]
Pyrido[2,3-d]pyrimidine (8d)MCF-7 (Breast)4.35[1]
Pyrrolo[2,3-d]pyrimidine (5k)HepG2 (Liver)29[2]
Pyrimidine-5-carbonitrile (5d)HCT-116 (Colon)0.16[4]
Pyrazolo[3,4-d]pyrimidine (7)HeLa (Cervical)17.50[5]

Analysis: The data demonstrates that the pyrimidine scaffold can be modified to achieve potent, low-micromolar activity against a range of cancer types. Notably, fused-ring systems like pyrido[2,3-d]pyrimidines and pyrimidine-5-carbonitrile derivatives show significant promise. The specific substitutions on the pyrimidine ring are critical in determining both potency and selectivity against different cancer cell lines.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key driver of numerous diseases, including arthritis and some cancers. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is typically induced during an inflammatory response.

Mechanistic Insights: Selective COX-2 Inhibition

The ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1, thereby reducing inflammation while minimizing gastrointestinal side effects. Molecular docking studies have shown that pyrimidine derivatives can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues to block its catalytic activity.[6][7] This targeted inhibition prevents the conversion of arachidonic acid into prostaglandins, thus mitigating the inflammatory cascade.

Comparative Efficacy (IC50)

The following table compares the in vitro inhibitory activity of various pyrimidine derivatives against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the target COX-2 enzyme.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative (3)5.500.856.47[6][8]
Pyrimidine Derivative (4a)5.050.657.77[6][8]
Pyrimidine-5-carbonitrile (5d)>1000.16>625[4]
Pyrimidine Derivative (L1)15.120.2172.0[9]
Pyrimidine Derivative (L2)18.210.2572.8[9]
Celecoxib (Reference Drug)6.340.5611.3[6][8]

Analysis: Several pyrimidine derivatives exhibit potent and highly selective inhibition of the COX-2 enzyme.[9] The pyrimidine-5-carbonitrile scaffold, in particular, shows outstanding selectivity, far exceeding that of the established drug Celecoxib.[4] This highlights the potential for developing a new class of safer NSAIDs based on the this compound core structure.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria and fungi presents a critical global health challenge. The pyrimidine nucleus is a component of various established antimicrobial agents, and new derivatives are being actively investigated to overcome resistance mechanisms.

Comparative Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for derivatives of the specific this compound scaffold is an emerging area of research. However, studies on structurally related pyrimidine thiones provide a strong rationale for their investigation.

Compound ClassMicroorganismMIC (mg/mL)Reference
Pyrimidine Derivative (16)Bacillus subtilis0.78[10]
Pyrimidine Derivative (16)Escherichia coli0.78[10]
Pyrimidine Derivative (11)Pseudomonas aeruginosa1.249[10]
ThioxopyrimidineVarious Bacteria & Fungi(Activity Reported)[11]

Analysis: The available data suggests that pyrimidine derivatives possess broad-spectrum antimicrobial potential. The specific functional groups attached to the core ring system significantly influence their activity against different bacterial and fungal strains. Further synthesis and screening of derivatives from this compound are warranted to identify candidates with potent and specific antimicrobial action.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following section provides step-by-step protocols for a representative synthesis and two key biological assays.

General Synthesis Workflow

The versatility of the this compound scaffold stems from the reactivity of the C6-chloro group, which is susceptible to nucleophilic aromatic substitution. This allows for the creation of a diverse library of compounds from a single starting material.

Synthesis_Workflow Start Ethyl 6-chloropyrimidine- 4-carboxylate Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Reaction Product Substituted Pyrimidine Derivative Reaction->Product Screening Biological Activity Screening Product->Screening

References

The Unambiguous Arbitrator: Confirming the Structure of Ethyl 6-chloropyrimidine-4-carboxylate Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The precise molecular architecture of these compounds is paramount, as even subtle variations in stereochemistry or substituent placement can profoundly impact biological activity and pharmacokinetic properties. Among the diverse analytical techniques available for structural elucidation, single-crystal X-ray crystallography emerges as the definitive arbiter, providing an unambiguous three-dimensional map of the molecule. This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods for the structural confirmation of Ethyl 6-chloropyrimidine-4-carboxylate and its derivatives, supported by experimental data and protocols.

The Decisive Power of a Single Crystal

A Comparative Analysis of Structural Elucidation Techniques

To illustrate the complementary yet distinct roles of these techniques, the following table summarizes their strengths and limitations in the context of characterizing this compound derivatives.

TechniqueInformation ProvidedStrengths for Pyrimidine DerivativesLimitations & Potential Ambiguities
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Unambiguous determination of substituent positions on the pyrimidine ring; definitive confirmation of stereochemistry at chiral centers; reveals intermolecular interactions in the solid state.[5][6]Requires a suitable single crystal, which can be challenging to grow; structure represents the solid-state conformation, which may differ from the solution conformation.[7]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HMBC, NOESY).Excellent for determining the carbon-hydrogen framework and the relative positions of substituents in solution.[8]Can be difficult to assign all signals in complex derivatives; may not definitively distinguish between certain isomers or tautomers without extensive 2D experiments; provides an average structure in solution.[9]
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Confirms the molecular formula; fragmentation can provide evidence for the presence of the chloropyrimidine core and the ethyl ester group.[2][10]Does not provide stereochemical information; isomers often yield similar fragmentation patterns, making differentiation difficult.[3]
IR Spectroscopy Presence of functional groups (e.g., C=O, C-Cl, C=N).Quickly confirms the presence of the ester carbonyl and the chloro-substituent.Provides limited information on the overall molecular structure and connectivity.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a definitive crystal structure is a meticulous process. The following diagram illustrates the typical workflow for the structural confirmation of an this compound derivative.

workflow Workflow for Crystallographic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: A schematic overview of the process for confirming the structure of this compound derivatives using single-crystal X-ray crystallography.

Experimental Protocol: Obtaining X-ray Quality Crystals and Data Collection

The most critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals.[7] The following protocol provides a general guideline for the crystallization of this compound derivatives, followed by the data collection process.

Part 1: Crystal Growth

  • Material Purity: Start with highly pure (>98%) synthesized material. Impurities can significantly hinder crystal growth.

  • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. For many pyrimidine derivatives, ethanol, methanol, ethyl acetate, and acetone are good starting points.[11]

  • Crystallization Method - Slow Evaporation (Recommended for Initial Screening):

    • Dissolve the compound in a minimal amount of a suitable solvent with gentle warming to create a near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract them from the solution using a cryo-loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during data collection at low temperatures.

Part 2: Single-Crystal X-ray Data Collection

  • Mounting the Crystal: Mount the cryo-cooled crystal on a goniometer head.

  • Data Collection:

    • Place the goniometer head on the single-crystal X-ray diffractometer.

    • A stream of cold nitrogen gas (typically 100 K) is used to keep the crystal frozen during data collection, which minimizes radiation damage.

    • The instrument software is used to center the crystal in the X-ray beam.

    • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[9]

Visualizing the Confirmed Structure

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. The following diagram highlights the key structural features of an this compound derivative that are unambiguously determined by this technique.

Caption: A diagram illustrating the definitive structural information obtained for an this compound derivative from a single-crystal X-ray diffraction experiment.

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography stands as the gold standard. While other spectroscopic techniques are indispensable for preliminary characterization and for studying the behavior of molecules in solution, the unambiguous, three-dimensional structural information provided by X-ray crystallography is unparalleled. For researchers in drug development, this level of certainty is not just advantageous; it is a necessity for understanding structure-activity relationships, guiding further synthetic efforts, and ensuring the intellectual property of novel chemical entities.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence in approved drugs, from antivirals to anticancer agents, underscores the critical importance of efficient and versatile synthetic routes to access novel, substituted pyrimidine derivatives. For researchers in drug development, the choice of synthetic strategy is a pivotal decision, directly impacting the novelty of accessible structures, reaction efficiency, scalability, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of key synthetic routes to substituted pyrimidines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, explore the practical nuances of experimental choices, and provide a clear, data-driven comparison of classical and modern methodologies. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic pathway for their specific research objectives.

I. Classical Approaches: The Foundation of Pyrimidine Synthesis

For decades, the construction of the pyrimidine ring has been dominated by robust and reliable condensation reactions. These methods, while sometimes limited by harsh conditions or substrate scope, remain highly relevant and often serve as the benchmark against which modern techniques are measured.

The Pinner Synthesis: A Time-Honored Condensation

The Pinner synthesis is a foundational method for constructing the pyrimidine ring, typically involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2][3] This [3+3] cycloaddition has been a workhorse in heterocyclic chemistry for its straightforward approach to forming 4-hydroxypyrimidines.[4][5]

Mechanism and Rationale:

The reaction proceeds through a series of well-understood steps: nucleophilic attack, condensation, and cyclization.[2] Under basic conditions, the 1,3-dicarbonyl is deprotonated to form an enolate, which attacks the electrophilic carbon of the amidine. Subsequent cyclization and dehydration yield the aromatic pyrimidine ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to ensure efficient enolate formation without competing side reactions. Anhydrous conditions are paramount to prevent hydrolysis of the amidine and other reactive intermediates.[1]

Visualizing the Pinner Synthesis Mechanism

Pinner_Mechanism start 1,3-Dicarbonyl + Amidine enolate Enolate Formation (Base) start->enolate attack Nucleophilic Attack enolate->attack intermediate Acyclic Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration end Substituted Pyrimidine dehydration->end

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

The Bredereck Synthesis: Leveraging Formamide Derivatives

The Bredereck synthesis utilizes formamide derivatives, most notably tert-butoxybis(dimethylamino)methane (Bredereck's reagent), to react with compounds containing an active methylene group.[6][7] This approach is particularly effective for generating enamines, which are versatile intermediates for pyrimidine synthesis.[8]

Mechanism and Rationale:

Bredereck's reagent is a powerful formylating agent due to its ability to generate a strong base (tert-butoxide) and an electrophilic formamidinium ion in situ.[8] The tert-butoxide deprotonates the active methylene compound, creating a nucleophilic carbanion. This carbanion then attacks the formamidinium ion, and subsequent elimination of dimethylamine yields a stable enamine. This enamine can then be cyclized with a suitable nitrogen source, such as an amidine or urea, to form the pyrimidine ring. The key advantage of this method is its ability to activate even weakly acidic methylene groups, expanding the range of accessible starting materials.[6][9]

Visualizing the Bredereck Reagent Workflow

Bredereck_Workflow start Active Methylene Compound reagent Bredereck's Reagent (Heat) start->reagent Step 1 enamine Enamine Intermediate reagent->enamine cyclization Cyclization with Amidine/Urea enamine->cyclization Step 2 pyrimidine Substituted Pyrimidine cyclization->pyrimidine Iridium_Catalysis start Amidine + Alcohols catalyst PN5P-Ir-Pincer Catalyst start->catalyst dehydrogenation Alcohol Dehydrogenation catalyst->dehydrogenation condensation Condensation Cascade dehydrogenation->condensation aromatization Dehydrogenative Aromatization condensation->aromatization end Substituted Pyrimidine + H₂ + H₂O aromatization->end Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Pyrimidine-X pd_intermediate R¹-Pd(II)L₂(X) ox_add->pd_intermediate transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_intermediate->transmetalation diorgano_pd R¹-Pd(II)L₂(R²) transmetalation->diorgano_pd red_elim Reductive Elimination diorgano_pd->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

References

A Comparative Guide to Cross-Validation of Reactions for Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry and materials science, with Ethyl 6-chloropyrimidine-4-carboxylate serving as a versatile and key building block.[1][2] The electron-deficient nature of the pyrimidine ring, amplified by the presence of two nitrogen atoms and a chlorine substituent, makes it highly susceptible to functionalization.[3][4] This guide provides a comparative analysis of the primary synthetic routes for modifying this scaffold: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the nuances, advantages, and limitations of each method, researchers can make informed decisions to optimize their synthetic strategies, ensuring reproducibility and enabling robust cross-validation of experimental outcomes.

Section 1: Strategic Approaches to Functionalization

The chlorine atom at the C6 position of this compound is the primary site for modification. The two main strategies to achieve this are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods create new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds by coupling the pyrimidine chloride with various partners like boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), or terminal alkynes (Sonogashira).[1] These reactions are prized for their versatility and broad substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct displacement of the chloride by a nucleophile. The inherent reactivity of the C4(6) position on the pyrimidine ring makes it highly favorable for SNAr displacements.[4] This method is often simpler, avoiding the need for metal catalysts.

The choice between these pathways dictates the required experimental conditions and potential outcomes. The following sections provide a detailed comparison to guide your selection and experimental design.

G cluster_main Functionalization Strategies Start This compound Decision Choose Synthetic Route Start->Decision Pd_Coupling Palladium-Catalyzed Cross-Coupling Decision->Pd_Coupling Versatility Broad Scope SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Simplicity Catalyst-Free Products 6-Substituted Pyrimidine Derivatives Pd_Coupling->Products SNAr->Products

Caption: Choice of synthetic routes for functionalizing this compound.

Section 2: Comparative Analysis of Key Methodologies

A direct comparison of the most common palladium-catalyzed reactions against SNAr reveals distinct advantages and challenges. The selection of a method should be guided by the desired final product, available reagents, and tolerance for optimization.

Reaction TypeKey AdvantagesCommon Challenges & MitigationTypical Yield Range
Suzuki-Miyaura Coupling Excellent for C-C bond formation; wide variety of commercially available boronic acids; tolerant of many functional groups.[5]Catalyst deactivation by pyrimidine nitrogens. Mitigation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] Boronic acid decomposition. Mitigation: Use fresh boronic acid or a more stable pinacol ester.[3]70-99%[7][8]
Buchwald-Hartwig Amination Premier method for C-N bond formation; applicable to a wide range of primary and secondary amines.[9]Requires strong bases (e.g., NaOtBu) which can be incompatible with sensitive functional groups.[10][11] Mitigation: Screen weaker bases (K₂CO₃, K₃PO₄) or use soluble organic bases like DBU.[3][12]75-95%
Nucleophilic Aromatic Substitution (SNAr) Operationally simple, often catalyst-free; avoids heavy metal contamination; can be highly regioselective.[4][13]Limited to strong nucleophiles (amines, alkoxides, thiolates); may require harsh conditions (high temperature) for less reactive nucleophiles.[14]60-97%[4]

Section 3: Detailed Experimental Protocols & Causality

For results to be comparable and valid, protocols must be robust and reproducible. The following section details standardized procedures for the Suzuki-Miyaura coupling and a catalyst-free SNAr reaction.

This protocol is optimized for creating a C-C bond with an aryl partner, a common objective in drug discovery.

Rationale for Choices:

  • Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial.[6] The ligand accelerates the rate-limiting oxidative addition and reductive elimination steps and prevents catalyst deactivation by the pyrimidine's nitrogen atoms.[3][6] Pd(PPh₃)₄ is a reliable, albeit sometimes less active, alternative that can be used directly.[3]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without hydrolyzing the ester group on the substrate.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard.[5][15] Water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[16]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[6] Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and ensure high yields.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with Argon three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave heating (e.g., 100 °C for 15-30 minutes) can significantly shorten reaction times.[3][15]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrimidine-4-carboxylate.

This protocol describes a direct, catalyst-free method for C-N bond formation.

Rationale for Choices:

  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The electron-deficient pyrimidine ring readily undergoes attack.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction, driving it to completion.[13]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent like ethanol can be used. DMF is excellent at solvating the reactants, while refluxing ethanol provides the necessary thermal energy.[13][14]

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add the desired amine (1.1 equiv) followed by triethylamine (2.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

G cluster_suzuki Suzuki Protocol Workflow cluster_snar SNAr Protocol Workflow S1 Combine Reactants (Pyrimidine, Boronic Acid, Base) S2 Add Pd Catalyst (e.g., Pd(PPh3)4) S1->S2 S3 Add Degassed Solvent (Dioxane/H2O) S2->S3 S4 Heat under Argon (80-100 °C) S3->S4 S5 Work-up & Purify S4->S5 N1 Combine Reactants (Pyrimidine, Amine, Base) N2 Add Solvent (e.g., Ethanol) N1->N2 N3 Heat to Reflux N2->N3 N4 Work-up & Purify N3->N4

Caption: Comparative experimental workflows for Suzuki coupling and SNAr reactions.

Section 4: Cross-Validation and Analytical Integrity

Cross-validation of results is paramount for scientific rigor. If a synthetic transformation yields unexpected results or fails, running an alternative, mechanistically distinct reaction can provide invaluable insight. For example, if a Suzuki coupling fails, attempting an SNAr with a suitable nucleophile can help determine if the starting material is faulty or if the issue lies within the catalytic cycle.

Analytical Techniques for Validation: The purity and identity of the final compounds must be unambiguously determined. A combination of orthogonal analytical methods is required.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A standard method involves a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid for MS compatibility.[17][18] Purity should typically be >95% for biological testing.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Furthermore, quantitative ¹H NMR (qNMR) is a powerful primary method for determining absolute purity, as it can detect non-UV active impurities like water or solvent residues that HPLC might miss.[20][21]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

G cluster_validation Analytical Validation Workflow Crude Crude Product Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure Purity Purity Assessment (>95%) Pure->Purity Structure Structural Confirmation Purity->Structure Pass HPLC HPLC Purity->HPLC Final Validated Product Structure->Final NMR NMR (1H, 13C, qNMR) Structure->NMR MS Mass Spectrometry Structure->MS

Caption: A typical workflow for the purification and analytical validation of synthesized compounds.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 6-chloropyrimidine-4-carboxylate (CAS No. 51940-63-7). As a chlorinated heterocyclic compound, its disposal is subject to stringent regulations that prioritize personnel safety and environmental protection. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible laboratory practice. This document will explain the causality behind each step, ensuring a deep understanding of the required procedures for all drug development and research professionals.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, necessitating specific precautions to mitigate exposure risks.

Causality: The hazard classifications directly inform the required Personal Protective Equipment (PPE) and handling protocols. Each piece of PPE is selected to counter a specific risk posed by the chemical, from skin and eye irritation to respiratory effects.

Table 1: GHS Hazard Identification for this compound

Hazard CategoryGHS CodeDescription
Signal Word Warning
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity H335May cause respiratory irritation.
Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following table outlines the minimum required equipment and the rationale for its use.

Table 2: Personal Protective Equipment (PPE) and Rationale

EquipmentSpecificationRationale
Eye Protection Tight-sealing safety goggles or a full-face shield.Protects against splashes and dust that can cause serious eye irritation (H319).[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact that leads to irritation (H315).[2]
Body Protection Lab coat or chemically resistant apron.Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation (H335).[2][3]
Safe Handling Practices
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Formation: As a solid, care must be taken to avoid generating dust during weighing and transfer.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound .[4][5] This classification is the single most important factor determining its disposal pathway.

Expertise & Causality: The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated organic wastes due to their environmental persistence and the potential to form toxic byproducts (like dioxins) if not incinerated at appropriate temperatures.[6] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume. This forces the entire mixture to be treated as halogenated waste, significantly increasing disposal costs and regulatory complexity.[7] Therefore, strict segregation is the most critical step in the disposal process.[7][8]

Step-by-Step Disposal Protocols

Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][9] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer. [8][10]

Protocol 3.1: Disposal of Solid Waste

This stream includes expired or unused solid reagent, as well as contaminated disposable labware (e.g., gloves, weighing papers, pipette tips, absorbent pads).

  • Container Selection: Use a designated, leak-proof solid waste container that is chemically compatible and can be securely sealed.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[8][9]

  • Collection: Carefully place all contaminated solid materials into the designated container.

  • Storage: Keep the container sealed when not in use.[8][11] Store it in a designated satellite accumulation area away from incompatible materials.[9]

Protocol 3.2: Disposal of Liquid Waste

This stream includes spent reaction mixtures, solutions, and the rinsate from container decontamination.

  • Container Selection: Use a designated, leak-proof, and sealable liquid waste container made of a chemically compatible material (e.g., borosilicate glass or polyethylene).

  • Labeling: Affix a "Hazardous Waste" label to the container. List "This compound " and all other chemical constituents, including solvents, with their approximate percentages.[8]

  • Collection: Carefully pour or transfer liquid waste into the container, using a funnel to prevent spills.

  • Storage: Keep the container tightly sealed when not in use.[8][11] Store it in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[8]

Protocol 3.3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[8][11]

  • Collect Rinsate: Crucially, the first rinse, and often all three, must be collected as hazardous liquid waste. [8][11] This rinsate should be added to your designated halogenated liquid waste container described in Protocol 3.2.

  • Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original product label.[11] The now decontaminated container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), but you must consult your local EHS guidelines for final confirmation.[9][11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is required to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[9]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full PPE suite as described in Table 2.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material into a hazardous waste container.[1] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill surface with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous solid waste.[9]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[9]

Disposal Workflow and Logistics

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Processing & Labeling cluster_3 Storage & Disposal start Waste Generated Containing This compound waste_type Identify Waste Stream start->waste_type solid_waste Solid Waste (Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container container_waste->triple_rinse store Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup (When container is full or per schedule) store->contact_ehs end Documented & Compliant Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

Arranging for Final Disposal
  • Accumulation: Follow your institution's guidelines for the maximum amount of hazardous waste that can be stored in a satellite accumulation area (typically your lab).[8]

  • Pickup Request: Do not allow waste to accumulate indefinitely. Contact your EHS department to schedule a waste pickup when a container is nearly full or according to your site's predetermined schedule.[8][11]

  • Documentation: Ensure all waste is properly inventoried and documented as required by your EHS department for the pickup.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Ethyl 6-chloropyrimidine-4-carboxylate, a key building block in the synthesis of various bioactive molecules, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risks

Before any handling of this compound, a thorough risk assessment is the foundational step. Based on available safety data, this compound is classified with the following Globally Harmonized System (GHS) hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a stringent approach to PPE to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

The Core Principle: Establishing a Multi-Layered Barrier

Effective protection from chemical hazards is not about a single piece of equipment, but rather a holistic system of controls. Engineering controls, such as chemical fume hoods, are the primary line of defense. Administrative controls, including well-defined Standard Operating Procedures (SOPs), are also critical. PPE should be considered the final, essential barrier between the researcher and the chemical.

The selection of PPE is not a one-size-fits-all scenario. The appropriate level of protection is dictated by the specific task being performed. The following workflow provides a logical pathway for determining the necessary PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Identify Experimental Task Weighing Weighing Solid Compound Start->Weighing Dissolving Dissolving in Solvent Start->Dissolving Reaction Performing a Reaction Start->Reaction Workup Reaction Work-up / Quenching Start->Workup Purification Purification (e.g., Chromatography) Start->Purification Spill Spill or Emergency Start->Spill Base_PPE Baseline PPE: - Safety Glasses with Side Shields - Lab Coat Weighing->Base_PPE Gloves Hand Protection: - Double Gloving - Viton or PVA Gloves Weighing->Gloves Respiratory Respiratory Protection: - NIOSH-approved Respirator (N95 for dust, Organic Vapor Cartridge for vapors) Weighing->Respiratory Potential for aerosolization Dissolving->Base_PPE Dissolving->Gloves Dissolving->Respiratory Volatile solvent or heating Face_Shield Enhanced Face Protection: - Chemical Splash Goggles - Face Shield Dissolving->Face_Shield Risk of splashing Reaction->Base_PPE Reaction->Gloves Reaction->Respiratory Volatile reactants/products or heating Reaction->Face_Shield Workup->Base_PPE Workup->Gloves Workup->Respiratory Exothermic reaction or gas evolution Workup->Face_Shield Purification->Base_PPE Purification->Gloves Purification->Respiratory Use of volatile solvents Spill->Base_PPE Spill->Gloves Spill->Respiratory Spill->Face_Shield

Caption: PPE selection workflow based on the laboratory task.

Detailed PPE Specifications and Protocols

Hand Protection: The First Line of Contact

Given that this compound can cause skin irritation, selecting the appropriate gloves is critical. Standard nitrile gloves may not offer sufficient protection against chlorinated organic compounds.

Glove MaterialResistance to Chlorinated/Aromatic SolventsDexterityRecommendation
Viton ExcellentGoodRecommended for direct handling and when submerging hands.
Polyvinyl Alcohol (PVA) ExcellentFairRecommended for handling, but not for use with water-based solutions.
Nitrile Poor to FairExcellentSuitable as an outer glove for incidental contact, but should be changed immediately upon contamination.
Neoprene PoorGoodNot recommended for direct handling of chlorinated compounds.

Protocol for Hand Protection:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: It is highly recommended to wear two pairs of gloves. An inner nitrile glove provides a second layer of protection, while an outer Viton or PVA glove offers primary chemical resistance. This practice also allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Aerosols

The risk of serious eye irritation necessitates robust eye and face protection, especially when handling the liquid form of the compound or during procedures with a risk of splashing.

Levels of Protection:

  • Baseline: Safety glasses with side shields are the minimum requirement for any work in a laboratory.

  • Enhanced Protection: When handling this compound, chemical splash goggles that form a seal around the eyes are mandatory.

  • Maximum Protection: For tasks with a high risk of splashing, such as during reaction work-ups or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles.

Respiratory Protection: Guarding Against Inhalation

As the compound may cause respiratory irritation, appropriate respiratory protection is crucial, particularly when handling the solid form or when there is a potential for aerosol or vapor generation.

Selection of Respirators:

  • For Solid Particulates: When weighing or transferring the solid compound, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.

  • For Vapors: If the compound is dissolved in a volatile solvent or heated, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges should be used.

Protocol for Respirator Use:

  • Fit Testing: All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test to ensure a proper seal.

  • Cartridge Change Schedule: For respirators with cartridges, a change schedule must be established based on the exposure levels and the manufacturer's recommendations.

  • Maintenance and Storage: Respirators should be inspected before each use and stored in a clean, dry location away from chemical contamination.

Protective Clothing: Preventing Skin Contamination

A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills or splashes, a chemically resistant apron or a disposable Tyvek-type suit should be worn over the lab coat.

Operational and Disposal Plans

Handling Procedures
  • Weighing: Always weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, do so in a well-ventilated fume hood.

  • Reactions and Work-ups: All reactions and subsequent work-ups should be conducted in a chemical fume hood.

Decontamination and Spill Cleanup

In the event of a spill, immediate and proper decontamination is crucial.

Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Decontaminate the Area: 1. 10% Bleach Solution 2. 1% Sodium Thiosulfate Solution 3. Detergent and Water Contain->Neutralize Collect Collect Contaminated Materials in a Labeled Hazardous Waste Container Neutralize->Collect Dispose Dispose of Waste According to Institutional Guidelines Collect->Dispose

Caption: Step-by-step spill response procedure.

Decontamination Solutions:

  • Initial Decontamination: A freshly prepared 10% bleach solution can be used to oxidize the compound.

  • Neutralization: Following the bleach treatment, a 1% sodium thiosulfate solution should be used to neutralize any remaining bleach.

  • Final Cleaning: The area should then be cleaned with a laboratory detergent and rinsed with water.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and other solid waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

Disposal:

The final disposal of hazardous waste must be conducted through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the advancement of scientific discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.